Alachlor-d13
Description
Properties
IUPAC Name |
2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGPAVHZFQHGE-PTKGBVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583583 | |
| Record name | Alachlor-d13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-63-9 | |
| Record name | Alachlor-d13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015856-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Alachlor-d13: A Technical Guide for Researchers
CAS Number: 1015856-63-9
This technical guide provides an in-depth overview of Alachlor-d13, a deuterated analog of the herbicide Alachlor. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, analytical applications, and the biochemical pathways of its non-deuterated counterpart.
Chemical and Physical Properties
This compound is a synthetically modified version of Alachlor where thirteen hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Alachlor in various matrices.
| Property | Value | Reference |
| CAS Number | 1015856-63-9 | |
| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | |
| Molecular Weight | 282.85 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 40-41 °C | |
| Boiling Point | 404.0 ± 45.0 °C at 760 mmHg (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| LogP | 2.92 (Predicted) |
Mechanism of Action of Alachlor
Alachlor, the non-deuterated parent compound, is a selective, systemic herbicide. Its primary mode of action involves the inhibition of key enzymes in the gibberellin biosynthetic pathway, specifically elongase and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes. This disruption interferes with cell division and elongation in susceptible plants, ultimately leading to their death.
Caption: Mechanism of action of Alachlor.
Application as an Internal Standard
The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of Alachlor in environmental and biological samples using chromatography-mass spectrometry techniques. Its similar chemical and physical properties to Alachlor, combined with its distinct mass, allow for accurate correction of matrix effects and variations in sample preparation and instrument response.
Experimental Workflow: Quantification of Alachlor using LC-MS/MS
The following diagram outlines a typical workflow for the analysis of Alachlor in a water sample using this compound as an internal standard.
Caption: Experimental workflow for Alachlor analysis.
Experimental Protocols
Sample Preparation (Water Sample):
-
Spiking: To a known volume of the water sample, a precise amount of this compound internal standard solution is added.
-
Solid Phase Extraction (SPE): The spiked sample is passed through an SPE cartridge (e.g., C18). The analytes (Alachlor and this compound) are retained on the solid phase while interferences are washed away.
-
Elution: The retained analytes are eluted from the SPE cartridge using a suitable organic solvent.
-
Concentration: The eluate is concentrated to a small volume, typically under a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.
-
Chromatographic Column: A C18 reversed-phase column is commonly employed for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions for both Alachlor and this compound are monitored.
Quantitative Data and Method Performance
The use of an isotopic internal standard like this compound significantly improves the accuracy and precision of quantitative methods. Below is a summary of typical performance data for the analysis of Alachlor in water samples by LC-MS/MS, for which this compound would be a suitable internal standard.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
A study on the determination of Alachlor in drinking water reported recovery ranges of 67-72% at fortification levels of 1, 20, and 100 ng/mL using LC-MS/MS. Another study validating a method for various pesticides reported a limit of detection for Alachlor in soil of 0.5 ppb with accuracy greater than 80% and precision better than 4% when using a labeled internal standard.
Conclusion
This compound is an essential tool for researchers and analytical scientists requiring accurate and precise quantification of the herbicide Alachlor. Its use as an internal standard in modern analytical techniques like LC-MS/MS is critical for overcoming matrix effects and ensuring the reliability of environmental and biological monitoring data. Understanding the mechanism of action of the parent compound, Alachlor, provides a broader context for the significance of its detection and quantification.
An In-depth Technical Guide to the Chemical Properties and Structure of Alachlor-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Alachlor-d13. This compound is the deuterated analog of Alachlor, a widely used chloroacetanilide herbicide.[1][2] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantitative analysis of Alachlor in various environmental and biological matrices.[1]
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for understanding its behavior in analytical and environmental systems.
| Property | Value | Source(s) |
| CAS Number | 1015856-63-9 | [1][3][4][5] |
| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | [1][4][5] |
| Molecular Weight | 282.85 g/mol | [1][4][5] |
| Appearance | Colorless solid | [4] |
| Melting Point | 40-41 °C | [4][6] |
| Boiling Point | 404.0 ± 45.0 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [4][6] |
| LogP | 2.92 - 3.5 | [3][4] |
| Synonyms | 2-Chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13, Alachlor D13 (2,6-diethylphenyl D13) | [1][3][5] |
Chemical Structure and Identification
This compound is structurally identical to Alachlor, with the exception of thirteen hydrogen atoms being replaced by deuterium isotopes on the 2,6-diethylphenyl ring. This isotopic substitution results in a mass shift of +13, which is readily distinguishable in mass spectrometry.[1]
-
IUPAC Name: 2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide[3]
-
SMILES: [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H][3]
-
InChI: InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D[3]
-
InChIKey: XCSGPAVHZFQHGE-PTKGBVOGSA-N[3]
The unlabelled parent compound, Alachlor, acts as a selective, systemic herbicide by inhibiting elongase enzymes and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, which are part of the gibberellin pathway in plants.[2] This interferes with a plant's ability to produce proteins and with root growth.[7]
Experimental Protocols: Analytical Methodologies
This compound is primarily used as an internal standard in analytical methods for detecting and quantifying Alachlor. Below are detailed methodologies for common analytical techniques.
Sample Preparation: Accelerated Solvent Extraction (ASE)
This protocol is suitable for extracting Alachlor from solid matrices like soil or sediment.
-
Objective: To extract Alachlor and the internal standard (this compound) from a solid sample matrix.
-
Methodology:
-
A known mass of the sample is fortified with a precise amount of this compound solution.
-
The sample is mixed with a drying agent (e.g., diatomaceous earth) and loaded into an extraction cell.
-
The extraction is performed using an ASE system with an appropriate solvent (e.g., dichloromethane/acetone mixture).
-
The system heats the solvent to an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi) to increase extraction efficiency.
-
The extract is collected, concentrated, and may be subjected to a cleanup step, such as size exclusion chromatography (SEC), to remove high molecular weight interferences.[1]
-
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of semi-volatile compounds like Alachlor.
-
Objective: To separate, identify, and quantify Alachlor.
-
Methodology:
-
Injection: A 1-2 µL aliquot of the prepared extract is injected into the GC inlet, typically in splitless mode to maximize sensitivity.
-
Separation: The separation is achieved on a capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Detection: A mass spectrometer is used as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: The concentration of Alachlor is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.[8]
-
Chromatographic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly for analyzing aqueous samples.
-
Objective: To quantify Alachlor in water samples with high specificity.
-
Methodology:
-
Sample Preparation: Water samples are filtered and fortified with this compound internal standard. Direct aqueous injection is often possible.[9]
-
Separation: Reversed-phase HPLC is used for separation (e.g., C18 column, 100mm x 2.1mm, 3.5µm particle size).
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Detection: A tandem mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Alachlor and this compound to ensure accurate quantification and eliminate matrix interferences.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the analysis of this compound.
References
- 1. This compound PESTANAL , analytical standard 1015856-63-9 [sigmaaldrich.com]
- 2. Alachlor - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H20ClNO2 | CID 16212208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:1015856-63-9 | Chemsrc [chemsrc.com]
- 7. Lasso / alachlor | CALS [cals.cornell.edu]
- 8. cdn.who.int [cdn.who.int]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Alachlor-d13: A Technical Guide to Synthesis, Manufacturing, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Alachlor-d13, an isotopically labeled analog of the widely used chloroacetanilide herbicide, Alachlor. This document details a proposed synthetic pathway, experimental protocols, and the relevant metabolic pathways crucial for understanding its toxicological profile. The inclusion of this compound as an internal standard is vital for accurate quantification in metabolic, environmental, and toxicological studies.
Physicochemical and Isotopic Data of this compound
Quantitative data for this compound are summarized below. These values are essential for analytical method development and characterization.
| Property | Value | Citation(s) |
| CAS Number | 1015856-63-9 | [1] |
| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | [1] |
| Molecular Weight | 282.85 g/mol | [1] |
| IUPAC Name | 2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |
| Synonyms | 2-chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13 | [1] |
| Appearance | Colorless to white solid | |
| Isotopic Purity | Typically ≥98% | |
| Chemical Purity | Typically ≥98% (by GC/MS or LC/MS) |
Proposed Synthesis and Manufacturing Workflow
The synthesis of this compound is analogous to the manufacturing process of unlabeled Alachlor, a method established by Monsanto.[2] The key to producing the deuterated version is the use of an isotopically labeled starting material, 2,6-diethylaniline-d13 . The general manufacturing process involves two primary chemical transformations: N-methoxymethylation followed by chloroacetylation.
A diagram of the proposed synthesis workflow is presented below.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These methods are based on established chemical principles for N-alkylation and acylation of anilines. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-(methoxymethyl)-2,6-diethylaniline-d13 (Intermediate)
This step involves the reaction of the deuterated aniline with formaldehyde and methanol to form the N-methoxymethyl intermediate.
Materials:
-
2,6-diethylaniline-d13 (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Catalytic amount of p-Toluenesulfonic acid (optional)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-diethylaniline-d13, paraformaldehyde, and anhydrous toluene.
-
Add anhydrous methanol to the mixture.
-
Heat the reaction mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) if an acid catalyst was used.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(methoxymethyl)-2,6-diethylaniline-d13 intermediate.
-
The crude product may be used directly in the next step or purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
This final step is an acylation reaction where the intermediate is reacted with chloroacetyl chloride in the presence of a base.
Materials:
-
N-(methoxymethyl)-2,6-diethylaniline-d13 (from Step 1, 1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Triethylamine (or other suitable base, 1.2 eq)
-
Anhydrous dichloromethane (or other inert solvent)
Procedure:
-
Dissolve the N-(methoxymethyl)-2,6-diethylaniline-d13 intermediate in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous triethylamine to the solution.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization (e.g., from ethanol/water or hexane) or column chromatography to yield the final product.
Quantitative Synthesis Data
The following table outlines the expected data to be collected during the synthesis of this compound. Actual values will vary based on reaction scale and optimization.
| Parameter | Step 1: Intermediate Formation | Step 2: Final Product Formation |
| Theoretical Yield (g) | Calculated based on starting material | Calculated based on intermediate |
| Actual Yield (g) | Measured post-purification | Measured post-purification |
| Reaction Yield (%) | (Actual/Theoretical) x 100 | (Actual/Theoretical) x 100 |
| Purity (by HPLC or GC/MS) | >95% | >98% |
| Mass Spectrum (m/z) | Expected [M+H]⁺ | Expected [M+H]⁺ for C₁₄H₇D₁₃ClNO₂ |
| ¹H NMR & ¹³C NMR | Confirm structure, note absence of specific proton signals | Confirm final structure and deuteration pattern |
Mammalian Metabolic Pathway and Toxicity
The metabolic pathway involves several key steps, primarily occurring in the liver and target tissues.[4][5]
-
Phase I Metabolism: Alachlor is metabolized by cytochrome P450 enzymes (specifically CYP3A4 in humans) via demethylation to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).[3]
-
Phase II Conjugation: Both Alachlor and its metabolites can be conjugated with glutathione (GSH).[4][5]
-
Enterohepatic Recirculation: These glutathione conjugates are transported to the gastrointestinal tract, where they are further metabolized by gut microbiota.[4][5]
-
Bioactivation: Subsequent metabolism, particularly in the nasal turbinates of rats, converts metabolites into 2,6-diethylaniline (DEA), which is then oxidized to a reactive electrophilic species, 3,5-diethylbenzoquinone-4-imine (DEBQI).[6]
-
Toxicity: This reactive quinone imine (DEBQI) can form protein adducts, leading to cellular damage, increased cell turnover, and ultimately, tumor formation in rats.[4]
Crucially, the metabolic capacity to form the toxic DEIQ metabolite is significantly lower in humans compared to rats, suggesting a species-specific mechanism of action.[4]
The diagram below illustrates this critical bioactivation pathway.
References
- 1. scbt.com [scbt.com]
- 2. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the carcinogenic potential of the herbicide alachlor to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of alachlor by rat and mouse liver and nasal turbinate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Alachlor-d13: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Alachlor-d13, a deuterated analog of the herbicide Alachlor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications.
Core Physical and Chemical Properties
This compound, with the CAS number 1015856-63-9, is a colorless solid.[1] It is a deuterated form of Alachlor, a widely used herbicide.[1][2] The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless Solid | [1] |
| Melting Point | 40-41 °C | [1][3] |
| Boiling Point | 404.0 ± 45.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 198.1 ± 28.7 °C (Predicted) | [1][3] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.540 (Predicted) | [1] |
Table 2: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | [1][2][4] |
| Molecular Weight | 282.85 g/mol | [1][2][4] |
| Exact Mass | 282.1998543 Da | [5] |
| CAS Number | 1015856-63-9 | [1][2][4] |
| IUPAC Name | 2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | [5] |
| Synonyms | 2-Chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13 | [2] |
| Polar Surface Area | 29.54 Ų | [1] |
| LogP (Predicted) | 2.92 | [1] |
Experimental Protocols
This compound is frequently used as an internal standard for the quantitative analysis of Alachlor in various environmental matrices.[2] The analytical methods for Alachlor are directly applicable for the use of its deuterated analog. Detailed below are representative experimental protocols for the analysis of Alachlor, and by extension this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Accelerated Solvent Extraction (ASE) of Water Samples
Accelerated Solvent Extraction (ASE) is a technique used for the extraction of solid and semi-solid samples with liquid solvents. It uses elevated temperatures and pressures to increase the efficiency of the extraction process.
Methodology:
-
Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge to adsorb the analyte. The cartridge is then dried.
-
Extraction Cell: The dried SPE cartridge is placed in an ASE extraction cell.
-
Extraction Conditions:
-
Collection: The extract is collected in a vial.
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for chromatographic analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.
Methodology:
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 10% SP-2250 on 100-120 mesh Supelcoport capillary column is suitable.[7]
-
Internal Standard: this compound is added to the sample extract prior to injection.
-
Injection: 1-2 µL of the sample is injected into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for Alachlor and this compound are monitored.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC.
Methodology:
-
Chromatographic System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A Waters AcQuity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column is effective.[3]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Internal Standard: this compound is added to the sample prior to analysis.
-
MS/MS Conditions:
Visualizations
The following diagram illustrates a typical analytical workflow for the determination of Alachlor in an environmental sample using this compound as an internal standard.
Caption: Analytical workflow for Alachlor quantification using an internal standard.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] Store in a well-ventilated place, away from open flames and flammable materials.[8]
References
- 1. epa.gov [epa.gov]
- 2. sciex.com [sciex.com]
- 3. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of alachlor protein adducts by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Alachlor(15972-60-8) 1H NMR [m.chemicalbook.com]
Alachlor-d13: An In-depth Technical Overview
This guide provides detailed information on the molecular properties of Alachlor-d13, a deuterated isotopologue of the herbicide Alachlor. It is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards.
Molecular Data Summary
The key molecular identifiers and properties for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₇D₁₃ClNO₂[1][2] |
| Molecular Weight | 282.85 g/mol [1][2][3][4] |
| CAS Number | 1015856-63-9[1][2][3][4] |
| Alternate Names | 2-chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13[1] |
Experimental Context and Applications
Methodology for Use as an Internal Standard:
This compound is frequently employed as an internal standard in analytical chemistry for the quantification of Alachlor in various matrices, such as environmental samples. A typical experimental workflow involves:
-
Sample Preparation: A known quantity of this compound is spiked into the unknown sample containing Alachlor.
-
Extraction: The sample is subjected to an extraction procedure, such as accelerated solvent extraction (ASE), to isolate the analytes.
-
Chromatographic Separation: The extract is then analyzed using a chromatographic technique, commonly gas chromatography (GC) or liquid chromatography (LC).
-
Mass Spectrometric Detection: A mass spectrometer (MS) is used as a detector to differentiate and quantify Alachlor and this compound based on their mass-to-charge ratio.
-
Quantification: The ratio of the signal from Alachlor to the known concentration of this compound allows for precise quantification of the Alachlor in the original sample, correcting for any loss during sample preparation and analysis.
Diagrammatic Representations
The logical relationship of the core molecular information for this compound is presented below.
Caption: Core molecular properties of this compound.
References
Isotopic Purity of Alachlor-d13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Alachlor-d13, a deuterated analog of the herbicide Alachlor. Understanding the isotopic purity of this compound is critical for its application as an internal standard in analytical methodologies, particularly in environmental monitoring and pharmacokinetic studies. This document outlines the common analytical techniques for determining isotopic purity, presents a framework for data interpretation, and details generalized experimental protocols.
Introduction to this compound and Isotopic Purity
This compound (2-Chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13) is a stable isotope-labeled version of Alachlor, where thirteen hydrogen atoms have been replaced by deuterium.[1] This labeling makes it an ideal internal standard for quantitative analysis of Alachlor in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Isotopic purity is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. It is a key indicator of the quality and reliability of the deuterated standard. High isotopic purity ensures accurate and precise quantification of the target analyte by minimizing interferences from partially labeled or unlabeled molecules.
Quantitative Data on Isotopic Purity
The precise isotopic purity of a specific batch of this compound is determined by the manufacturer and is reported on the Certificate of Analysis (CoA) .[2][3] This document provides lot-specific data, which is essential for accurate experimental work. While a publicly available, universal specification for the isotopic purity of this compound is not available, typical values for deuterated standards are often above 98%.
For research and regulatory purposes, it is imperative to consult the CoA provided by the supplier for the exact isotopic enrichment and the distribution of isotopologues (e.g., d12, d11, etc.).
Table 1: Representative Data Structure for Isotopic Purity of this compound (Hypothetical Data from a Certificate of Analysis)
| Parameter | Specification |
| Chemical Purity (by HPLC/GC) | ≥98% |
| Isotopic Enrichment (by Mass Spec.) | ≥98% Deuterated |
| Deuterium Incorporation | Minimum 98% d13 |
| Isotopologue Distribution | |
| d13 | Typically >98% |
| d12 | Typically <2% |
| d11 | Typically <0.5% |
| ... | ... |
| d0 (Unlabeled Alachlor) | Typically <0.1% |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Users must refer to the Certificate of Analysis for their specific lot of this compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most common method for determining isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose as it can resolve the small mass differences between the different isotopologues.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. The concentration should be optimized for the sensitivity of the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: A full scan mass spectrum is acquired in the positive ion mode to observe the protonated molecular ions [M+H]+. The mass range is set to encompass the expected masses of all significant isotopologues.
-
Data Analysis:
-
The ion chromatograms for the [M+H]+ ions of each expected isotopologue (e.g., for C₁₄H₇D₁₃ClNO₂, the d13 ion, and for other isotopologues like C₁₄H₈D₁₂ClNO₂, the d12 ion, etc.) are extracted.
-
The peak areas for each isotopologue are integrated.
-
The isotopic purity is calculated as the percentage of the d13 isotopologue relative to the sum of all isotopologue peak areas. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) may be necessary for highly accurate measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the degree of deuteration at specific sites.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) containing a known internal standard for quantitative analysis.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition:
-
A ¹H NMR spectrum is acquired to detect any residual, non-deuterated protons. The integration of these signals relative to the internal standard provides a measure of the unlabeled or partially labeled species.
-
A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming the sites of deuteration.
-
¹³C NMR may also be used, as the carbon signals will show characteristic splitting patterns and shifts due to coupling with deuterium.
-
-
Data Analysis: The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integrals of the corresponding signals in the spectrum of an unlabeled Alachlor standard. This comparison allows for the calculation of the percentage of deuteration at each labeled position.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative analytical studies. While the specific isotopic enrichment and isotopologue distribution are lot-dependent and must be obtained from the Certificate of Analysis, the methodologies for their determination are well-established. High-resolution mass spectrometry and NMR spectroscopy are the primary techniques employed to ensure the quality and reliability of this essential analytical standard. For all applications, users should meticulously document the lot number and the corresponding isotopic purity data from the CoA to ensure the traceability and defensibility of their results.
References
A Technical Guide to the Stability and Storage of Alachlor-d13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of Alachlor-d13, a deuterated analog of the herbicide Alachlor, which is commonly used as an internal standard in analytical testing. Ensuring the stability of this reference material is critical for generating accurate and reproducible analytical data. This document outlines the key factors influencing its stability, recommended storage conditions, and a general protocol for stability assessment.
Core Principles of this compound Stability
The stability of a deuterated compound like this compound is primarily governed by the chemical properties of the parent molecule, Alachlor. However, several factors can specifically impact the integrity of the deuterated standard, leading to degradation or loss of isotopic purity.
Key Factors Affecting Stability:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term preservation, low temperatures are essential.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. More importantly for a deuterated standard, non-neutral pH can facilitate hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the standard.
-
Solvent: The choice of solvent is crucial. Protic solvents (e.g., water, methanol) can be a source of hydrogen atoms for H-D exchange, especially at non-neutral pH. Aprotic solvents are generally preferred for long-term storage of solutions. Solvent evaporation can also lead to an increase in the concentration of the standard over time.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound and can affect the integrity of the solution.
Recommended Storage Conditions
While specific stability data for this compound is not extensively published, general best practices for the storage of deuterated analytical standards should be followed. For precise details, always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Form | Condition | Temperature | Duration | Container | Additional Notes |
| Neat (Solid) | Dry, Protected from Light | -20°C | Long-term | Tightly sealed, amber glass vial | Store in a desiccator to minimize moisture exposure. |
| Stock Solution | In a suitable aprotic solvent (e.g., acetonitrile, ethyl acetate) | -20°C | Months to a year (refer to CoA) | Tightly sealed, amber glass vial with a PTFE-lined cap | Minimize headspace to reduce exposure to air. Prepare in an inert atmosphere if the compound is known to be oxygen-sensitive. |
| Working Solution | Diluted in a solvent compatible with the analytical method | 2-8°C | Short-term (days to weeks) | Tightly sealed, amber glass vial | It is best practice to prepare working solutions fresh daily. If stored, their stability should be verified. |
Experimental Protocol for Stability Assessment
A specific, validated stability-indicating method for this compound is not publicly available. However, a general workflow for assessing the stability of a deuterated standard can be established based on common analytical practices. The primary goal is to determine if the standard's concentration and isotopic purity remain within acceptable limits under defined storage conditions.
Objective: To evaluate the stability of this compound solutions under specified storage conditions (e.g., temperature, light) over a defined period.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS)
-
Controlled environment chambers (for temperature and humidity control)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Accurately weigh the this compound neat material and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare multiple aliquots of the stock solution in amber glass vials.
-
Prepare working solutions by diluting the stock solution to a concentration relevant for the intended analytical method. Aliquot into amber glass vials.
-
-
Time-Zero Analysis:
-
Immediately after preparation, analyze a set of freshly prepared working solutions using a validated LC-MS or GC-MS method.
-
Record the peak area, retention time, and mass spectrum of this compound. This will serve as the baseline (T=0) data.
-
-
Storage:
-
Store the aliquots of the stock and working solutions under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the solution to equilibrate to room temperature before analysis.
-
Analyze the samples using the same analytical method as for the T=0 analysis.
-
-
Data Evaluation:
-
Compare the peak area of the this compound at each time point to the T=0 data. A significant decrease in peak area may indicate degradation.
-
Monitor the mass spectrum for any changes in the isotopic profile, which could indicate H-D exchange. Look for the appearance or increase in the intensity of ions corresponding to partially deuterated or non-deuterated Alachlor.
-
Examine the chromatogram for the appearance of new peaks, which could be degradation products.
-
Acceptance Criteria: The stability is generally considered acceptable if the concentration of the this compound remains within a predefined range (e.g., ±10%) of the initial concentration and no significant changes in isotopic purity or formation of degradation products are observed.
Visualizations
Methodological & Application
Application Notes and Protocols for Alachlor-d13 in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alachlor is a widely used herbicide that has been detected as an environmental contaminant in various matrices such as water and soil.[1] Accurate and sensitive quantification of Alachlor is crucial for environmental monitoring and food safety. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis. This method involves using a stable isotope-labeled internal standard, such as Alachlor-d13, which has chemical and physical properties nearly identical to the analyte of interest. The use of this compound as an internal standard effectively compensates for matrix effects and variations during sample preparation and instrumental analysis, leading to reliable and robust quantification.[2][3]
These application notes provide detailed protocols for the analysis of Alachlor in various matrices using this compound as an internal standard with mass spectrometry.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₇D₁₃ClNO₂ |
| Molecular Weight | 282.85 g/mol |
| CAS Number | 1015856-63-9 |
Quantitative Data Summary
The following tables summarize the quantitative performance data for Alachlor analysis using an internal standard like this compound in different matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Citation |
| Drinking Water | 1 - 100 | 1 | - | 67 - 72 | - | [4] |
| Surface Water | 2 - 20 (µg/L) | 0.68 (µg/L) | 2.05 (µg/L) | 89.56 - 103.59 | < 20 | |
| McF-7 Cells | 0.5 - 50 | - | < 0.5 | - | < 9.49 | [5] |
| Soil | 5.0 - 500 (ng/g) | 0.2 - 1.0 (ng/g) | 0.8 - 2.2 (ng/g) | 72.6 - 119 | < 20 | [6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (%RSD) | Citation |
| Water | - | 0.05 ppb | - | > 80 | < 4 | [7] |
| Soil | - | 0.5 ppb | - | > 80 | < 4 | [7] |
| Botanical Ingredients | 1 - 200 ng/mL | - | - | 70 - 120 | - | [8] |
Experimental Protocols
Protocol 1: Analysis of Alachlor in Water Samples by LC-MS/MS
This protocol describes the solid-phase extraction (SPE) of Alachlor from water samples followed by LC-MS/MS analysis using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of acetonitrile followed by 10 mL of ultrapure water.[4] Ensure the cartridge does not go dry.
-
-
Sample Loading:
-
To a 250 mL water sample, add a known amount of this compound internal standard solution.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 6 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for at least 30 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 10 mL of acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 column (e.g., 3.0 x 30 mm, 2.5 µm)
-
Mobile Phase A: 1 mM ammonium formate in 10:90 (v/v) acetonitrile:water with 0.1% formic acid
-
Mobile Phase B: 1 mM ammonium formate in 90:10 (v/v) acetonitrile:water with 0.1% formic acid
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alachlor | 270.1 | 238.0 | 10 |
| Alachlor | 270.1 | 162.1 | 20 |
| This compound | 283.1 | 246.0 | 10 |
| This compound | 283.1 | 167.1 | 20 |
Note: Collision energies may need to be optimized for the specific instrument used.
Protocol 2: Analysis of Alachlor in Soil Samples by GC-MS
This protocol outlines the extraction of Alachlor from soil samples and subsequent analysis by GC-MS with this compound as the internal standard.
1. Sample Preparation (Solid-Liquid Extraction)
-
Extraction:
-
To 5 g of dried and sieved soil in a centrifuge tube, add a known amount of this compound internal standard.
-
Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and pentane).[9]
-
Shake or vortex the sample vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup (if necessary):
-
The supernatant may be further cleaned up using dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.
-
-
Concentration:
-
Transfer the supernatant to a clean tube and evaporate to a smaller volume under a stream of nitrogen.
-
Reconstitute in a solvent suitable for GC-MS analysis (e.g., acetone:hexane 1:1).[10]
-
2. GC-MS Parameters
-
Gas Chromatography:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 1 min), ramp to 150 °C at 25 °C/min (hold 1 min), ramp to 300 °C at 10 °C/min (hold 5 min)[11]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Scan Type: Selected Ion Monitoring (SIM) or MRM
-
Ions to Monitor (SIM mode):
-
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Alachlor | 161.07 | 146.06 | - |
| This compound | 174.07 | 159.06 | - |
Note: Specific ions and instrument parameters should be optimized for the instrument in use.
Protocol 3: Analysis of Alachlor in Biological Samples (e.g., Cell Lysates) by LC-MS/MS
This protocol describes a protein precipitation method for the extraction of Alachlor from biological matrices, followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
Lysis and Spiking:
-
Lyse the cells or homogenize the tissue sample using an appropriate buffer.
-
Add a known amount of this compound internal standard to the lysate.
-
-
Precipitation:
-
Add three volumes of ice-cold acetonitrile to the sample.[3]
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
Follow the LC-MS/MS parameters as described in Protocol 1, with potential modifications to the chromatographic gradient to optimize separation from matrix components.
Visualizations
Caption: Workflow for Alachlor analysis in water samples.
Caption: Workflow for Alachlor analysis in soil samples.
Caption: Workflow for Alachlor analysis in biological samples.
References
- 1. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. benchchem.com [benchchem.com]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. gcms.cz [gcms.cz]
- 9. Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Alachlor in Environmental Samples Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Alachlor in environmental water samples. The method utilizes Alachlor-d13 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and environmental monitoring professionals requiring reliable quantification of Alachlor at trace levels.
Introduction
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a widely used chloroacetanilide herbicide for the control of annual grasses and broadleaf weeds in various crops.[1] Due to its potential for environmental contamination, particularly of ground and surface waters, and its classification as a potential carcinogen, sensitive and accurate monitoring methods are crucial.[1] LC-MS/MS has become the preferred technique for the analysis of polar pesticides like Alachlor due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative accuracy, as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for potential variations.[3] This application note provides a comprehensive protocol for the determination of Alachlor using this compound as an internal standard.
Experimental
Materials and Reagents
-
Alachlor standard (≥98% purity)
-
This compound (2,6-diethylphenyl-d13, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of Alachlor and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the Alachlor stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spike each calibration standard and quality control (QC) sample with the this compound internal standard solution to a final concentration of 10 ng/mL.
Sample Preparation (Water Samples):
-
To a 100 mL water sample, add the this compound internal standard to a final concentration of 10 ng/mL.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 2 x 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Alachlor (Quantifier) | 270.1 | 162.1 | 0.05 | 30 | 20 |
| Alachlor (Qualifier) | 270.1 | 238.1 | 0.05 | 30 | 15 |
| This compound (IS) | 283.2 | 175.2 | 0.05 | 30 | 20 |
Note: The MRM transitions for this compound are predicted based on the known fragmentation of Alachlor and the +13 mass shift of the deuterated standard. The precursor ion is [M+H]+. The product ions correspond to characteristic fragments. These transitions should be optimized on the specific instrument used.
Results and Discussion
Quantitative Data Summary
The following table summarizes representative quantitative data for the LC-MS/MS method for Alachlor. This data is based on typical performance for similar methods and should be validated in the user's laboratory.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for Alachlor analysis.
Signaling Pathway Diagram (Hypothetical)
No established signaling pathway directly related to the analytical detection of Alachlor is applicable. A diagram illustrating a potential toxicological pathway could be included here if relevant to the specific research application, but is not central to the analytical method itself.
Conclusion
This application note presents a detailed and reliable LC-MS/MS method for the quantification of Alachlor in environmental water samples. The use of this compound as an internal standard ensures high accuracy and precision. The described sample preparation and analytical conditions provide excellent sensitivity and robustness, making this method suitable for routine environmental monitoring and research applications.
References
Application Note: Determination of Alachlor in Environmental Samples using Gas Chromatography-Mass Spectrometry with Alachlor-d13 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and broadleaf weeds in various crops. Due to its potential for environmental contamination, particularly in ground and surface waters, robust and sensitive analytical methods are required for its monitoring. This application note details a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Alachlor in water samples. The use of a stable isotope-labeled internal standard, Alachlor-d13, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle
Water samples are first subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes. The extract is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode. This compound is added to the sample before extraction and serves as an internal standard for the quantification of Alachlor.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane, Methanol, Ethyl Acetate (Pesticide residue grade or equivalent)
-
Reagents: Sodium sulfate (anhydrous), HPLC grade water
-
Standards: Alachlor certified reference material, this compound certified reference material
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL)
2. Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Alachlor and this compound into separate 100 mL volumetric flasks. Dissolve and bring to volume with ethyl acetate.
-
Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions with ethyl acetate to prepare intermediate standards.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution to concentrations ranging from 5 to 200 ng/mL. Each working standard should contain a constant concentration of this compound (e.g., 50 ng/mL).
3. Sample Preparation (Water Samples)
-
To a 500 mL water sample, add the this compound internal standard to achieve a final concentration of 50 ng/mL.
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 10 mL of HPLC grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 10 mL of HPLC grade water and dry it under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of ethyl acetate.
-
Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters
The following table outlines the recommended GC-MS parameters for the analysis of Alachlor and this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp 1: 25 °C/min to 150 °C, hold for 1 min | |
| Ramp 2: 4 °C/min to 260 °C, hold for 8 min | |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Alachlor | 162 (Quantification) , 188, 238 |
| This compound | 175 (Quantification) , 201, 251 |
Data Presentation
The following table summarizes the quantitative data for the GC-MS analysis of Alachlor using this compound as an internal standard.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Alachlor | Approx. 15.2 | 162 | 188, 238 | 0.01 | 0.03 | 92 - 105 |
| This compound | Approx. 15.18 | 175 | 201, 251 | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates and may vary depending on the instrument and matrix.
Mandatory Visualizations
Caption: Experimental workflow for Alachlor analysis.
Caption: Logical relationship in the analytical method.
Application Note: Determination of Alachlor in Soil Samples by Gas Chromatography-Mass Spectrometry with Alachlor-d13 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Alachlor in soil samples. The protocol employs a solvent extraction method, followed by solid-phase extraction (SPE) for sample cleanup. Quantification is performed using gas chromatography-mass spectrometry (GC-MS) with the aid of an isotopically labeled internal standard, Alachlor-d13, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is suitable for environmental monitoring and agricultural research.
Introduction
Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a widely used herbicide for the control of annual grasses and broad-leaved weeds in crops such as corn, soybeans, and peanuts.[1][2] Due to its potential for environmental contamination and classification as a possible human carcinogen, monitoring its concentration in soil is of significant importance.[3] The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS analysis provides a highly reliable method for the accurate quantification of Alachlor by minimizing the impact of sample matrix interference and variations during the analytical process.[4][5]
Experimental Workflow
The overall experimental workflow for the analysis of Alachlor in soil samples is depicted in the following diagram.
Materials and Reagents
-
Alachlor standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Ultrapure water
-
Sodium sulfate, anhydrous
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Soil samples
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Ultrasonic bath
Protocol
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Alachlor and this compound in methanol at a concentration of 100 µg/mL. Store at 4°C.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the Alachlor stock solution with ethyl acetate to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Spike each working standard with the this compound internal standard at a constant concentration (e.g., 100 ng/mL).
-
Soil Sample Preparation:
-
Air-dry the soil samples and pass them through a 2 mm sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Spike the soil sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Extraction
-
Add 20 mL of an acetonitrile/water mixture (1:1, v/v) to the soil sample in the centrifuge tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 1-5) with an additional 20 mL of the acetonitrile/water mixture.
-
Combine the supernatants.
Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of ethyl acetate.
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Alachlor: m/z 160, 188, 237
-
This compound: (adjust for the deuterium labeling)
-
-
Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of Alachlor to the peak area of this compound against the concentration of Alachlor in the working standards. Determine the concentration of Alachlor in the soil samples by calculating the peak area ratio from the sample chromatogram and interpolating from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Alachlor in soil using methods similar to the one described.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 10 µg/kg | [5][7] |
| Limit of Quantification (LOQ) | 1.0 - 50 µg/kg | [7] |
| Recovery | 86.3% - 102.4% | [8] |
| Relative Standard Deviation (RSD) | < 10% | [7] |
Conclusion
The described method provides a reliable and sensitive approach for the quantification of Alachlor in soil samples. The use of this compound as an internal standard effectively corrects for variations in extraction efficiency and matrix effects, leading to high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. pic.int [pic.int]
- 3. Alachlor Contaminant Drinking Water Well Water Groundwater Tap Water Testing [knowyourh2o.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitation of Alachlor in Diverse Food Matrices using Isotope Dilution LC-MS/MS with Alachlor-d13
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Alachlor in various food matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Alachlor-d13, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for routine monitoring of Alachlor residues in a range of food commodities to ensure food safety and compliance with regulatory limits.
Introduction
Alachlor is a widely used pre-emergent herbicide for controlling annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Due to its potential for persistence in the environment and classification as a possible human carcinogen, regulatory bodies worldwide have established maximum residue limits (MRLs) for Alachlor in food products. Accurate and reliable analytical methods are crucial for monitoring these residues in diverse and complex food matrices.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, effectively compensates for variations during sample preparation and instrumental analysis. This application note provides a detailed protocol for the quantitation of Alachlor using this compound as an internal standard, coupled with the efficient QuEChERS sample preparation technique and sensitive LC-MS/MS detection.
Experimental Workflow
The overall experimental workflow for the quantitation of Alachlor in food matrices is depicted below.
Figure 1. Experimental workflow for Alachlor quantitation.
Quantitative Data Summary
The following tables summarize the performance of the method across various food matrices. The use of this compound as an internal standard generally results in high recovery rates and mitigates matrix effects.[1][2][3][4]
Table 1: Method Performance in Various Food Matrices
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Average Recovery (%) (Spiked at 10 µg/kg) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Fruits & Vegetables | |||||
| Apple | 0.5 | 2.0 | 98 | 6 | -15 (Suppression) |
| Tomato | 0.5 | 2.0 | 95 | 8 | -20 (Suppression) |
| Spinach | 1.0 | 5.0 | 92 | 11 | -35 (Suppression) |
| Potato | 0.5 | 2.0 | 102 | 7 | -10 (Suppression) |
| Grains & Cereals | |||||
| Corn | 1.0 | 5.0 | 96 | 9 | -25 (Suppression) |
| Wheat | 1.0 | 5.0 | 94 | 10 | -30 (Suppression) |
| Rice | 1.0 | 5.0 | 99 | 8 | -22 (Suppression) |
| Oily Matrices | |||||
| Soybean | 2.0 | 10.0 | 91 | 12 | -40 (Suppression) |
| Olive Oil | 2.0 | 10.0 | 88 | 14 | -45 (Suppression) |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions. Data is compiled from multiple sources to provide a representative overview.
Experimental Protocols
Reagents and Materials
-
Alachlor standard (≥98% purity)
-
This compound standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for high chlorophyll matrices)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alachlor and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample using a high-speed blender or food processor. For dry samples, add a small amount of water to facilitate homogenization.
-
Extraction:
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbent mixture.
-
For most fruits and vegetables: 150 mg MgSO₄ and 50 mg PSA.
-
For high-fat matrices: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
For pigmented matrices (e.g., spinach): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Alachlor | 270.1 | 238.1 | 162.1 | 15 |
| This compound | 283.2 | 251.2 | 175.2 | 15 |
Note: The MRM transitions for this compound are inferred based on the fragmentation pattern of Alachlor and the +13 Da mass shift. It is recommended to optimize these transitions on the specific instrument being used.
Quantitation
Create a calibration curve by plotting the peak area ratio of the Alachlor quantifier ion to the this compound quantifier ion against the concentration of the calibration standards. The concentration of Alachlor in the samples is then determined from this calibration curve.
Conclusion
The described method provides a reliable and accurate approach for the quantitation of Alachlor in a variety of food matrices. The combination of QuEChERS sample preparation with LC-MS/MS analysis and the use of the this compound internal standard ensures high-quality data suitable for regulatory monitoring and food safety assessment. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories.
References
- 1. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Alachlor Herbicide Residues Using Alachlor-d13 Isotope Dilution Method
Abstract
This application note details a robust and sensitive protocol for the quantitative analysis of alachlor, a widely used chloroacetanilide herbicide, in environmental samples. The method employs an isotope dilution technique with Alachlor-d13 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols provided are suitable for researchers, scientists, and professionals in drug development and environmental monitoring fields for the reliable determination of alachlor residues in complex matrices such as soil and water.
Introduction
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a selective herbicide used for controlling annual grasses and broadleaf weeds in various crops.[1] Due to its potential for groundwater contamination and concerns about its toxicological effects, regulatory bodies worldwide have set maximum residue limits (MRLs) for alachlor in environmental and food samples.[2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence.
Isotope dilution mass spectrometry is a premier analytical technique for the precise quantification of trace organic compounds. By introducing a known amount of a stable isotopically labeled analog of the analyte, in this case, this compound, into the sample at the beginning of the analytical procedure, variations during sample extraction, cleanup, and instrumental analysis can be effectively compensated.[4][5] This application note provides detailed protocols for the analysis of alachlor in water and soil samples using this compound as an internal standard with both GC-MS and LC-MS/MS platforms.
Experimental Protocols
Materials and Reagents
-
Standards: Alachlor (≥95% purity), this compound (analytical standard).
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate, Acetone, Hexane, Isooctane (all pesticide residue analysis grade).
-
Reagents: Deionized water, Sodium hydroxide, Formic acid, Anhydrous Magnesium Sulfate.
-
Solid Phase Extraction (SPE) Cartridges: C18 or equivalent polymeric cartridges.
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, vials with caps.
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system, LC-MS/MS system.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Alachlor and this compound standards in 10 mL of methanol in separate volumetric flasks.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solutions with the appropriate solvent (e.g., methanol/water for LC-MS/MS, or ethyl acetate for GC-MS) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL). Fortify each calibration standard with a constant concentration of this compound internal standard.
Sample Preparation
A. Water Samples
-
Fortification: To a 200 mL water sample, add a known amount of this compound internal standard solution.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) by passing methanol followed by deionized water.
-
Load the water sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analytes with a suitable solvent such as ethyl acetate.[6]
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for injection into the GC-MS or LC-MS/MS system.
B. Soil Samples
-
Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of a suitable extraction solvent (e.g., ethyl acetate or methanol).
-
Shake vigorously for 30 minutes on a mechanical shaker.[6]
-
Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.[7]
-
Repeat the extraction with another 20 mL of solvent.
-
-
Cleanup (if necessary): The combined supernatant may be cleaned up using SPE as described for water samples.
-
Concentration and Reconstitution: Concentrate the extract and reconstitute it in a suitable solvent for analysis.
Instrumental Analysis
A. GC-MS Method
-
Gas Chromatograph (GC):
-
Column: 10% SP-2250 on 100-120 mesh Supelcoport or similar.[8]
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
B. LC-MS/MS Method
-
Liquid Chromatograph (LC):
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alachlor: 270.1 → 238.0 → 162.1[11]
-
This compound: (Adjust for mass shift, e.g., 283.1 → 251.1 → 175.1)
-
-
Data Presentation
| Parameter | Water | Soil | Reference |
| Limit of Detection (LOD) | 0.05 ppb | 0.5 ppb | [4][5] |
| Limit of Quantification (LOQ) | 0.1 ppb | 1.0 ppb | - |
| Recovery | 67-72% (LC-MS/MS) | >80% (GC-MS) | [4][5][12] |
| Precision (%RSD) | <15% | <4% | [4][5][13] |
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference |
| Alachlor (GC-MS) | 161.07 | 188.08 | 146.06 | [9][10] |
| Alachlor (LC-MS/MS) | 270.1 → 162.1 | 270.1 → 238.0 | - | [11] |
Visualization
Caption: Experimental workflow for Alachlor residue analysis.
Conclusion
The described methods using this compound as an internal standard provide a reliable and accurate means for the quantification of alachlor in environmental water and soil samples. The use of isotope dilution minimizes the impact of matrix effects and procedural losses, leading to high-quality data suitable for regulatory monitoring and research purposes. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory instrumentation available and the required sensitivity and selectivity for the analysis.
References
- 1. pic.int [pic.int]
- 2. cdn.who.int [cdn.who.int]
- 3. HPLC Analysis of Alachlor | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. caa.go.jp [caa.go.jp]
- 8. Gas chromatographic determination of alachlor in microencapsulated formulations: mini-collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation of Alachlor-d13 Solution for Use as an Analytical Standard
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of Alachlor-d13 solutions for use as analytical standards, particularly as an internal standard in chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound is a critical component for accurate and precise quantification of the herbicide Alachlor in various matrices by correcting for analyte loss during sample preparation and instrumental analysis.[1][2] This document outlines the necessary materials, step-by-step procedures for preparing stock and working standard solutions, and important considerations for ensuring the accuracy and stability of the prepared standards.
Introduction
Alachlor (2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide) is a widely used pre-emergence herbicide for the control of annual grasses and broadleaf weeds.[3] Due to its potential for environmental contamination and its classification as a possible human carcinogen, regulatory bodies worldwide have set maximum residue limits (MRLs) for Alachlor in food and environmental samples.[1]
Accurate quantification of Alachlor residues is essential for monitoring compliance with these regulations and for ensuring human and environmental safety. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard is the gold standard for high-accuracy quantitative analysis.[1] this compound, in which 13 hydrogen atoms have been replaced by deuterium, is an ideal internal standard for Alachlor analysis as it exhibits nearly identical chemical and physical properties to the parent compound, but is distinguishable by its mass-to-charge ratio in a mass spectrometer.
This application note provides a comprehensive guide to the preparation of this compound standard solutions to ensure the reliability and reproducibility of analytical data.
This compound Properties and Handling
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 2-chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13 |
| CAS Number | 1015856-63-9[3] |
| Molecular Formula | C₁₄H₇D₁₃ClNO₂[3] |
| Molecular Weight | 282.85 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetone, acetonitrile, methanol, and ethyl acetate.[4][5] |
| Storage (Neat) | Store at 4°C for long-term storage. |
| Storage (Solution) | Store at -20°C in a tightly sealed, light-protected vial. |
Safety Precautions: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
This section details the step-by-step procedures for preparing a stock standard solution and a working standard solution of this compound.
Preparation of a 1.0 mg/mL this compound Stock Standard Solution
This protocol describes the preparation of a 1.0 mg/mL stock solution of this compound in acetonitrile. Acetonitrile is a common and suitable solvent for chloroacetanilide herbicides and provides good solubility and stability.[6]
Materials:
-
This compound (neat material, purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to at least 0.01 mg)
-
Weighing paper or boat
-
Spatula
-
Pasteur pipette or syringe
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Tare the Analytical Balance: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing paper or boat on the balance pan and tare the balance to zero.
-
Weigh this compound: Carefully weigh approximately 10 mg of this compound neat material onto the tared weighing paper. Record the exact weight to the nearest 0.01 mg.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. Use a small funnel if necessary to avoid loss of material.
-
Rinse Weighing Paper: Rinse the weighing paper or boat with small volumes of acetonitrile, transferring the rinsate into the volumetric flask to ensure all the weighed material is transferred.
-
Dissolve the Standard: Add approximately 5-7 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the this compound completely. A vortex mixer can be used to aid dissolution.
-
Dilute to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with acetonitrile. Use a Pasteur pipette or syringe for the final volume adjustment, ensuring the bottom of the meniscus is on the calibration mark.
-
Homogenize the Solution: Cap the volumetric flask and invert it at least 10-15 times to ensure the solution is thoroughly mixed and homogenous.
-
Calculate the Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = (Weight of this compound (mg) × Purity) / Volume of solvent (mL)
-
Transfer and Store: Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C.
Preparation of a 10 µg/mL this compound Working Standard Solution
This protocol describes the preparation of a 10 µg/mL working standard solution from the 1.0 mg/mL stock solution. This concentration is suitable for spiking into calibration standards and samples for many analytical methods.
Materials:
-
1.0 mg/mL this compound stock solution
-
Acetonitrile (HPLC or LC-MS grade)
-
10 mL volumetric flask (Class A)
-
Calibrated micropipettes and tips
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Equilibrate Stock Solution: Allow the 1.0 mg/mL this compound stock solution to come to room temperature before use.
-
Pipette Stock Solution: Using a calibrated micropipette, accurately transfer 100 µL of the 1.0 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to Volume: Add acetonitrile to the volumetric flask to the 10 mL mark.
-
Homogenize the Solution: Cap the flask and invert it multiple times to ensure the solution is well-mixed.
-
Transfer and Store: Transfer the 10 µg/mL working standard solution to a labeled amber glass vial and store at -20°C.
Solution Stability
The long-term stability of pesticide stock solutions is crucial for generating reliable analytical data. When stored properly at -20°C in tightly sealed, light-protected vials, this compound stock solutions in acetonitrile or acetone are expected to be stable for at least 12 months.[7][8] It is recommended to periodically check the integrity of the standard solutions against a freshly prepared standard, especially if there are any concerns about solvent evaporation or degradation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the preparation of this compound analytical standards.
Caption: Preparation of this compound Standards.
Conclusion
The accurate preparation of this compound analytical standard solutions is fundamental to achieving reliable and reproducible quantitative results in the analysis of Alachlor residues. The protocols outlined in this application note provide a clear and detailed methodology for preparing stock and working standard solutions. Adherence to these procedures, along with good laboratory practices for handling and storing analytical standards, will ensure the integrity of the quantitative data generated in research, quality control, and regulatory monitoring applications.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound | C14H20ClNO2 | CID 16212208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Alachlor-d13 signal instability in MS
Welcome to the technical support center for Alachlor-d13 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding signal instability and other common issues encountered during the mass spectrometry (MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is unstable or drifting across my sample batch. What are the potential causes?
Signal instability, including drifting or erratic responses, for your this compound internal standard (IS) can stem from several factors throughout your analytical workflow.[1] The primary areas to investigate are:
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity between samples.[2][3][4] This is a very common issue in complex matrices like food or biological samples.[1]
-
Chromatographic Issues: Inconsistent retention times or poor peak shapes can lead to variability in signal integration. This can be caused by column degradation, mobile phase inconsistencies, or a suboptimal gradient.[5][6]
-
Instrument Contamination: Contamination in the ion source, mass spectrometer, or LC system can lead to signal suppression and inconsistent performance.[1][2] Regular cleaning and maintenance are crucial for stable MS analysis.
-
Sample Preparation Variability: Inconsistent sample preparation can introduce varying levels of matrix components, leading to differential matrix effects across your sample batch.
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[7] This can alter the mass-to-charge ratio and affect the signal.
Q2: Why is my this compound signal suppressed, and how can I mitigate this?
Signal suppression is a common form of matrix effect where co-eluting matrix components interfere with the ionization of this compound in the MS source, leading to a reduced signal.[2][3][4]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticides like Alachlor in food matrices.[2][8][9][10][11]
-
Optimize Chromatography: Adjusting your chromatographic method to separate this compound from the interfering matrix components can significantly reduce signal suppression.
-
Dilute the Sample: If the instrument has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components and minimize their impact on the this compound signal.[12]
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in your chromatogram where significant ion suppression occurs, allowing you to adjust your method accordingly.[13][14][15]
Q3: My this compound and Alachlor peaks are separating chromatographically. Why is this happening and is it a problem?
This separation is likely due to the deuterium isotope effect .[2] The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time, especially in reversed-phase chromatography.[2]
While a small separation may not always be problematic, significant separation can lead to differential matrix effects.[2] If Alachlor and this compound elute at different times, they may be exposed to different co-eluting matrix components, which can cause one to be suppressed or enhanced more than the other, leading to inaccurate quantification.[2]
Q4: What are the optimal MS parameters for this compound analysis?
The optimal MS parameters can vary depending on the instrument and matrix. However, here are some typical starting points for Multiple Reaction Monitoring (MRM) analysis of Alachlor and its deuterated internal standard.
Quantitative Data Summary
Table 1: Example MRM Transitions for Alachlor and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alachlor | 270 | 162 | 21 |
| 270 | 132 | 41 | |
| This compound | 283 | 251 | 10 |
Source: Adapted from Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa.[2]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Alachlor in a Food Matrix
This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific matrix.[2][8][9][10][11]
-
Sample Homogenization: Homogenize a representative portion of your sample (e.g., 10-15 g) to a uniform consistency. For dry samples, you may need to add a small amount of water.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of your this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Alachlor
This is an example method and should be adapted to your specific instrument and application.
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
Protocol 3: Post-Column Infusion Experiment to Detect Matrix Effects
This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.[13][14][15]
-
Setup:
-
Use a T-connector to introduce a constant flow of a solution containing this compound (at a concentration that gives a stable signal) into the LC flow path between the analytical column and the mass spectrometer.
-
A syringe pump is typically used to deliver the this compound solution at a low flow rate (e.g., 10-20 µL/min).
-
-
Procedure:
-
Inject a blank matrix extract (a sample extract prepared without the analyte or internal standard).
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound signal instability.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. caa.go.jp [caa.go.jp]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimisanj.com [shimisanj.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression with Alachlor-d13
Welcome to the technical support center for Alachlor analysis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the quantification of Alachlor and may be encountering challenges with ion suppression. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the accuracy and reliability of your results.
Understanding Ion Suppression in Alachlor Analysis
What is ion suppression?
Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] It is a phenomenon where the ionization efficiency of the target analyte, in this case, Alachlor, is reduced by the presence of co-eluting compounds from the sample matrix.[2][3] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and unreliable quantitative results.[4][5]
Why is ion suppression a problem for Alachlor analysis?
When analyzing complex matrices such as environmental samples (e.g., water, soil) or biological samples, various endogenous and exogenous compounds can be present.[2][6] If these matrix components co-elute with Alachlor from the liquid chromatography (LC) column, they can interfere with the ionization process in the mass spectrometer's ion source.[2][3] This interference can lead to:
-
Underestimation of Alachlor concentration: Due to the suppressed signal.
-
Poor method reproducibility and accuracy: As the degree of ion suppression can vary between samples.[4][5]
-
Inability to reach required detection limits.
The Solution: Using Alachlor-d13 as a Stable Isotope-Labeled Internal Standard
How does this compound help overcome ion suppression?
The most robust and widely accepted method to compensate for matrix effects like ion suppression is the use of a stable isotope-labeled (SIL) internal standard.[7][8] this compound is the deuterated analog of Alachlor, meaning it is chemically identical to Alachlor but with 13 of its hydrogen atoms replaced by deuterium. This subtle difference in mass allows the mass spectrometer to differentiate between the two compounds.
Because this compound is chemically and physically almost identical to Alachlor, it behaves in the same way throughout the entire analytical process, including:[7][9]
-
Sample preparation and extraction: Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Chromatographic separation: this compound co-elutes with Alachlor.[7]
-
Ionization in the mass spectrometer: Both compounds will experience the same degree of ion suppression or enhancement from the sample matrix.[7][9]
By adding a known amount of this compound to every sample, calibration standard, and quality control sample, quantification is based on the ratio of the analyte signal to the internal standard signal, rather than the absolute signal of the analyte.[8] This ratiometric approach effectively normalizes for any variations in signal intensity caused by ion suppression, leading to more accurate and reliable results.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Alachlor signal intensity even with this compound | High levels of matrix components causing significant ion suppression. | 1. Optimize sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] 2. Dilute the sample: Reducing the concentration of matrix components can lessen ion suppression.[5][10] 3. Improve chromatographic separation: Modify the LC gradient, mobile phase, or column to better separate Alachlor from interfering compounds.[2] |
| Poor reproducibility of Alachlor/Alachlor-d13 ratio | Incomplete co-elution of Alachlor and this compound. | 1. Check chromatographic conditions: A slight retention time difference can lead to different degrees of ion suppression. Adjusting the mobile phase or gradient may be necessary to ensure complete co-elution.[7] 2. Consider the "deuterium isotope effect": In some cases, deuterated standards can elute slightly earlier than the native compound. Using a column with slightly lower resolution might help achieve better peak overlap.[7][11] |
| High background noise or interfering peaks | Contamination in the LC-MS system or sample matrix. | 1. Clean the ion source: Contamination can build up and affect signal intensity.[4] 2. Check for contamination in solvents and sample extracts. [4] 3. Use non-interfering MRM transitions for both Alachlor and this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a stable isotope-labeled internal standard like this compound over a structural analog?
A structural analog, while similar, is not chemically identical to the analyte. This means it may behave differently during sample preparation, chromatography, and ionization, leading to less accurate correction for matrix effects.[8] A SIL internal standard like this compound is the gold standard because it mirrors the behavior of the analyte almost perfectly.[8]
Q2: Do I still need to optimize my sample preparation if I am using this compound?
Yes. While this compound is very effective at compensating for ion suppression, it is always good practice to minimize matrix effects as much as possible through effective sample cleanup.[2][7] Reducing the amount of interfering compounds entering the mass spectrometer can improve overall data quality and instrument robustness.
Q3: How do I determine the correct concentration of this compound to add to my samples?
The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[9] It is recommended to add the internal standard at a concentration that falls within the mid-range of your calibration curve.
Q4: Can this compound completely eliminate all matrix effects?
Under ideal conditions where Alachlor and this compound co-elute perfectly, it can effectively compensate for ion suppression.[7] However, in cases of extreme matrix effects or when there are slight chromatographic separations between the analyte and the internal standard, some residual effect might remain.[7]
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the quality of quantitative data in LC-MS analysis. The following table summarizes the expected improvements in key analytical parameters.
| Analytical Parameter | Without this compound | With this compound | Significance |
| Accuracy | Can be highly variable and erroneous due to uncorrected matrix effects. | Typically within 80-120% of the true value, even with inter-sample variability. | Drastic improvement in the reliability of quantitative results. |
| Precision (%RSD) | Often >20% in complex matrices. | Typically <15%. | Increased reproducibility and consistency of measurements. |
| Linearity (R²) | May be poor (<0.99) due to inconsistent ion suppression across the concentration range. | Typically ≥0.995. | Improved fit of the calibration curve, leading to more accurate quantification. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Alachlor from water samples. Optimization may be required for different sample matrices.
-
Sample Collection: Collect 100 mL of the water sample.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample to achieve a final concentration within the desired calibration range.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute Alachlor and this compound from the cartridge with 5 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method. Specific parameters should be optimized for your instrument and application.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Alachlor, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both Alachlor and this compound for quantification and confirmation.
Visualizations
Caption: Experimental workflow for accurate Alachlor quantification.
Caption: Logic of ion suppression correction with this compound.
References
- 1. it.restek.com [it.restek.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Low recovery of Alachlor-d13 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Alachlor-d13 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
This compound is a deuterated form of the herbicide Alachlor. In analytical chemistry, particularly in methods involving mass spectrometry, it is used as an internal standard or surrogate. One or more hydrogen atoms in the Alachlor molecule are replaced with deuterium, a stable isotope of hydrogen. A known amount of this compound is added to samples before extraction and analysis. Its purpose is to mimic the behavior of the target analyte (Alachlor) throughout the sample preparation and analysis process, allowing for the correction of any analyte loss during these steps and improving the accuracy and precision of quantification.[1]
Q2: What is considered a "low" or "poor" recovery for this compound?
Acceptable recovery ranges can vary depending on the specific analytical method and regulatory guidelines (e.g., EPA methods). However, a general guideline for surrogate recovery in aqueous samples is within the 70-130% range.[2] Consistently low recovery (e.g., below 70%) or high variability in recovery across a batch of samples can indicate a problem with the analytical method that requires investigation.[3]
Q3: Can the recovery of this compound be different from that of native Alachlor?
Ideally, a deuterated internal standard should behave identically to its non-deuterated counterpart. However, differences in extraction recovery can occur due to the "deuterium isotope effect." This effect can slightly alter the physicochemical properties of the molecule, such as its lipophilicity, potentially leading to differences in extraction efficiency and chromatographic retention time compared to the native Alachlor.
Q4: What are the common causes of low this compound recovery?
Low recovery of this compound can stem from several factors throughout the analytical process. These can be broadly categorized as issues related to the sample extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction), matrix effects, or the stability of the this compound standard itself. The troubleshooting guide below provides a more detailed breakdown of these potential causes and their solutions.
Troubleshooting Guide for Low this compound Recovery
This guide will help you systematically identify and address the root cause of low this compound recovery in your experiments.
Step 1: Initial Checks and Considerations
-
Verify Standard Integrity: Ensure the this compound standard has not expired and has been stored under the recommended conditions. Prepare a fresh stock solution to rule out degradation of the spiking solution.
-
Check Syringes and Pipettes: Inaccurate spiking of the internal standard is a common source of error. Verify the calibration and proper functioning of all volumetric equipment.
-
Review Method Parameters: Double-check all steps of your extraction protocol against the validated method, including solvent volumes, pH adjustments, and mixing times.
Step 2: Troubleshooting Solid-Phase Extraction (SPE)
If you are using SPE, consider the following potential issues:
-
Inadequate Sorbent Selection: The choice of SPE sorbent is critical for retaining this compound. C18 and polymeric sorbents like Oasis HLB are commonly used for pesticides of intermediate polarity like Alachlor.
-
Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.
-
Sample Overload: Exceeding the capacity of the SPE sorbent can result in breakthrough of this compound during sample loading.
-
Inappropriate Wash Solvents: Using a wash solvent that is too strong can prematurely elute the this compound from the cartridge.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound completely from the sorbent.
Step 3: Troubleshooting Liquid-Liquid Extraction (LLE)
For LLE methods, common problems include:
-
Incorrect Solvent Polarity: The extraction solvent must have an appropriate polarity to efficiently partition this compound from the sample matrix.
-
Suboptimal pH: The pH of the aqueous phase can affect the charge state of this compound, influencing its solubility in the organic extraction solvent. Adjusting the pH to ensure the analyte is in a neutral form can improve extraction efficiency.
-
Insufficient Mixing/Shaking: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction.
-
Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the analyte and lead to low recovery.
Step 4: Investigating Matrix Effects
The sample matrix itself can interfere with the extraction and detection of this compound.
-
Ion Suppression/Enhancement: Co-extracted matrix components can affect the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.
-
Irreversible Binding: this compound may bind irreversibly to components in the sample matrix, preventing its extraction.
Step 5: Considering this compound Stability
Alachlor can degrade under certain conditions, and its deuterated analog is expected to have similar stability.
-
pH-Dependent Hydrolysis: Alachlor is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Microbial Degradation: If samples are not properly preserved, microbial activity can lead to the degradation of this compound.
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction of Alachlor and other pesticides, which can be used as a reference for optimizing your own methods.
Table 1: Comparison of SPE Sorbent Performance for Pesticide Recovery
| SPE Sorbent | Average Recovery (%) | Relative Standard Deviation (%) | Notes |
| Oasis HLB | > 70 | < 15 | Good for a broad range of pesticides.[4] |
| Strata X | > 70 | < 15 | Polymeric sorbent with good performance.[4] |
| C18-bonded silica | Variable | Variable | Performance can be matrix-dependent.[4] |
| Graphitized Carbon Black | Lower for planar molecules | - | Can result in low recovery for certain analytes.[5] |
Table 2: Influence of d-SPE Cleanup Sorbent on Pesticide Recovery in QuEChERS
| d-SPE Sorbent | Recovery Range (%) | Notes |
| EMR-Lipid | 70-120 for most pesticides | Effective for high-fat matrices.[6] |
| Z-Sep | Lower than EMR-Lipid | May show strong interactions with some analytes.[6] |
| PSA/C18 | Lower than EMR-Lipid | Adsorption can be significant at low concentrations.[6] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Alachlor in Water
-
Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Spike the water sample with this compound. Adjust the sample pH if necessary (typically to neutral or slightly acidic). Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes.
-
Elution: Elute the this compound with a suitable organic solvent, such as ethyl acetate or acetonitrile. Collect the eluate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alachlor-d13 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues with the Alachlor-d13 internal standard in their analytical experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve contamination issues with this compound.
Issue 1: High Response of this compound in Blank Injections
Symptom: A significant peak corresponding to this compound is observed in the chromatogram when a blank solvent (e.g., mobile phase or reconstitution solvent) is injected.
Potential Causes & Troubleshooting Steps:
-
System Carryover: Residual this compound from a previous high-concentration sample may be retained in the analytical system.
-
Action: Inject multiple consecutive blank samples. A decreasing peak area with each injection suggests carryover. Proceed with the system cleaning protocol outlined in the "Experimental Protocols" section.
-
-
Contaminated Solvents or Reagents: The solvents used for the mobile phase, sample reconstitution, or needle wash may be contaminated.
-
Action: Prepare fresh mobile phase and reconstitution solvents using new, unopened bottles of HPLC/MS-grade solvents. Analyze a blank injection prepared with these fresh solvents. If the peak persists, investigate other potential sources of contamination.
-
-
Contaminated Vials or Caps: The autosampler vials or caps may be a source of contamination.
-
Action: Use a new, unopened batch of vials and caps. Rinse the new vial with fresh, clean solvent before filling it with the blank solution.
-
-
Leaching from Tubing or Fittings: this compound may adsorb to and then leach from PEEK tubing or other system components.
-
Action: If contamination persists after thorough cleaning, consider replacing key tubing components, especially those in the flow path before the analytical column.
-
Issue 2: Inconsistent or Drifting this compound Signal Across a Run
Symptom: The peak area or height of the this compound internal standard varies significantly and without a clear trend across a sequence of samples and quality controls.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in the addition of the internal standard to each sample.
-
Action: Review the standard operating procedure (SOP) for sample preparation. Ensure that the pipettes used for adding the internal standard are properly calibrated. Prepare a fresh set of calibration standards and quality control samples, paying close attention to the internal standard spiking step.
-
-
Degradation of this compound: The internal standard may be degrading in the prepared samples or on the autosampler. Alachlor can degrade in soil and water, and while generally stable in standard solutions, its stability in complex matrices should be considered.[1]
-
Action: Evaluate the stability of this compound in the sample matrix by re-injecting samples that have been stored on the autosampler for an extended period. If degradation is suspected, prepare samples in smaller batches or keep them at a lower temperature in the autosampler.
-
-
Matrix Effects: Components of the sample matrix may be co-eluting with this compound, causing ion suppression or enhancement.
-
Action: Perform a post-column infusion experiment to assess matrix effects at the retention time of this compound. If significant matrix effects are observed, an adjustment of the chromatographic method to better separate this compound from interfering matrix components may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical working concentration for this compound as an internal standard?
A1: The working concentration of a deuterated internal standard like this compound typically falls within the range of the calibration curve of the analyte. For pesticide residue analysis, this often translates to concentrations in the final sample extract between 10 and 100 µg/L (ppb).[2] The optimal concentration should be determined during method development to provide a stable and reproducible signal without saturating the detector.
Q2: What is an acceptable level of carryover for this compound in a blank injection?
A2: According to regulatory guidelines from bodies like the FDA and EMA, the response of the internal standard in a blank sample should be no more than 5% of the response in the Lower Limit of Quantitation (LLOQ) sample.[3][4]
Q3: What are the physicochemical properties of Alachlor that might contribute to contamination issues?
A3: Alachlor is a chloroacetanilide herbicide with moderate water solubility and a relatively high octanol-water partition coefficient (Log P), indicating it is somewhat lipophilic.[5][6] These properties can contribute to its adsorption onto non-polar surfaces within an LC system, such as PEEK tubing, fittings, and the stationary phase of the column, potentially leading to carryover.
Q4: What are the best solvents for cleaning a system contaminated with this compound?
A4: A multi-step cleaning process using a sequence of solvents with varying polarities is generally most effective. A common and effective cleaning protocol is detailed in the "Experimental Protocols" section. Isopropanol is often a good "sticky compound" remover, followed by flushing with other solvents like methanol and acetonitrile to remove the isopropanol and other contaminants.
Q5: Can this compound degrade in my stock or working solutions?
A5: Alachlor is known to be persistent in the environment but can undergo degradation.[7] Stock and working solutions of this compound prepared in appropriate solvents (e.g., acetonitrile, methanol) are generally stable when stored correctly (e.g., refrigerated or frozen, protected from light). However, it is good practice to prepare fresh working solutions regularly and to monitor the response of the internal standard for any signs of degradation over time.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to troubleshooting this compound contamination.
Table 1: Regulatory Acceptance Criteria for Internal Standard Response and Carryover
| Parameter | Guideline Source | Acceptance Criteria |
| Internal Standard Response in Blank | FDA / EMA (ICH M10) | ≤ 5% of the IS response in the LLOQ sample[3][4] |
| Analyte Carryover in Blank | FDA / EMA | ≤ 20% of the analyte response at the LLOQ[8] |
Table 2: Physicochemical Properties of Alachlor
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [5] |
| Molecular Weight | 269.77 g/mol | PubChem |
| Water Solubility | 242 mg/L at 25 °C | [1] |
| Log P (octanol-water partition coefficient) | 3.09 | [6] |
Table 3: Solubility of Alachlor in Common Solvents
| Solvent | Solubility | Notes |
| Water | 242 mg/L | Slightly soluble[1] |
| Acetonitrile | Soluble | Commonly used as a solvent for stock and working solutions |
| Methanol | Soluble | Commonly used as a solvent for stock and working solutions |
| Isopropanol | Soluble | Effective in cleaning protocols for removing adsorbed residues |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Comprehensive LC-MS System Cleaning for Chloroacetamide Herbicide Contamination
This protocol is designed to remove persistent contamination from an LC-MS system.
Materials:
-
HPLC-grade or MS-grade isopropanol (IPA)
-
HPLC-grade or MS-grade methanol (MeOH)
-
HPLC-grade or MS-grade acetonitrile (ACN)
-
HPLC-grade or MS-grade water
-
Freshly prepared mobile phases
Procedure:
-
Remove the Column: Disconnect the analytical column and replace it with a union.
-
Purge the System with Isopropanol: Purge all solvent lines with 100% IPA for at least 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Flush with Methanol: Flush the system with 100% MeOH for 30 minutes to remove the IPA.
-
Flush with Acetonitrile: Flush the system with 100% ACN for 30 minutes.
-
Flush with Water: Flush the system with 100% water for 30 minutes.
-
Autosampler Cleaning:
-
Empty and clean the needle wash solvent bottle.
-
Fill the wash bottle with a 50:50 mixture of IPA and water and perform multiple needle washes.
-
Replace the wash solvent with 100% MeOH and repeat the needle washes.
-
Finally, replace the wash solvent with the recommended wash solvent for your method (often a high organic mixture).
-
-
Re-equilibration: Re-install the analytical column (or a new one if contamination is severe) and equilibrate the system with the initial mobile phase conditions of your analytical method until a stable baseline is achieved.
-
Blank Analysis: Inject several blank samples to confirm the absence of the this compound peak.
Protocol 2: Preparation and Verification of this compound Working Solutions
Materials:
-
Certified reference material of this compound
-
HPLC-grade or MS-grade acetonitrile or methanol
-
Calibrated pipettes
-
Amber glass vials for storage
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of the this compound neat material or use a commercially prepared certified stock solution.
-
Dissolve in a known volume of acetonitrile or methanol to achieve a stock concentration of, for example, 1 mg/mL. Store this solution in an amber vial at -20°C.
-
-
Intermediate and Working Solution Preparation:
-
Prepare an intermediate stock solution by diluting the primary stock solution.
-
From the intermediate stock, prepare the final working solution at the desired concentration (e.g., 100 ng/mL) in the sample reconstitution solvent.
-
-
Verification:
-
Inject the newly prepared working solution and compare its response to a previously prepared, validated working solution to ensure consistency.
-
Analyze a blank sample spiked with the new working solution to confirm the absence of any interfering peaks.
-
Visualizations
Caption: Troubleshooting workflow for high this compound response in blank injections.
Caption: Experimental workflow highlighting potential sources of this compound contamination.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. agilent.com [agilent.com]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. Electrochemical degradation of aqueous alachlor and atrazine: products identification, lipophilicity, and ecotoxicity [redalyc.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Optimizing injection volume for Alachlor-d13 analysis
Welcome to the technical support center for the analysis of Alachlor-d13. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical chemistry?
A1: this compound is a deuterated analog of the herbicide Alachlor. It is most commonly used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of Alachlor in various environmental and biological matrices. Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.
Q2: What is a typical injection volume for this compound analysis by GC-MS?
A2: A standard injection volume for routine GC-MS analysis is typically 1-2 µL. However, to achieve lower detection limits, large volume injection (LVI) techniques are often employed, with injection volumes ranging from 5 µL to 100 µL. The optimal injection volume depends on the sensitivity requirements of the assay and the concentration of Alachlor in the sample.
Q3: What are the benefits of using Large Volume Injection (LVI) for Alachlor analysis?
A3: LVI offers several advantages for trace-level analysis of pesticides like Alachlor:
-
Increased Sensitivity: By introducing a larger amount of the sample extract onto the GC column, the signal intensity of the analyte is increased, leading to lower limits of detection (LOD) and quantification (LOQ).
-
Reduced Sample Preparation: In some cases, LVI can eliminate the need for a final concentration step in the sample preparation workflow, saving time and reducing the risk of analyte loss.
-
Improved Signal-to-Noise Ratio: A larger injection volume generally results in a greater peak area and height, which, if the baseline noise remains constant, improves the signal-to-noise ratio.[1]
Q4: What are the key parameters to optimize for a Large Volume Injection (LVI) method?
A4: The successful implementation of an LVI method relies on the careful optimization of several inlet parameters to ensure efficient solvent evaporation and analyte trapping. These include:
-
Inlet Temperature: The initial inlet temperature should be set below the boiling point of the solvent to allow for a gentle evaporation process and prevent backflash.
-
Vent Flow: This parameter controls the rate of solvent vapor removal from the inlet. Higher vent flows lead to faster solvent elimination but can also result in the loss of volatile analytes if not optimized.
-
Vent Time: The duration the vent is open to remove the solvent. This needs to be long enough to remove the bulk of the solvent without losing the analytes of interest.
-
Injection Speed: A slower injection speed allows for controlled evaporation of the solvent on the liner surface.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active sites in the GC inlet or column: Alachlor, being a chloroacetanilide, can interact with active sites in the liner, column, or glass wool, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting.
-
Inappropriate Inlet Temperature: An inlet temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can cause thermal degradation.
-
Solvent Effects with Large Volume Injection: If the solvent is not properly eliminated during an LVI, it can lead to distorted peak shapes.
-
-
Solutions:
-
Use deactivated liners and columns. Consider using a liner with glass wool to trap non-volatile matrix components and provide a larger surface area for vaporization.
-
Dilute the sample or reduce the injection volume.
-
Optimize the inlet temperature program. For LVI, start with a low initial temperature and ramp up after the solvent has been vented.
-
Optimize LVI parameters (vent flow, vent time, and injection speed) to ensure complete solvent removal before the transfer of analytes to the column.
-
Issue 2: Low or No Signal Response
-
Possible Causes:
-
Thermal Degradation: Alachlor can be susceptible to thermal degradation in a hot GC inlet, leading to a reduced response.
-
Leaks in the System: Leaks in the injector, column fittings, or mass spectrometer can result in a loss of sample and a decreased signal.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Alachlor in the mass spectrometer source, leading to a lower signal.
-
Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy will result in a weak signal.
-
-
Solutions:
-
Consider using a cooler injection technique such as a programmed temperature vaporization (PTV) inlet or cold on-column injection.
-
Perform a leak check of the entire GC-MS system.
-
Implement a more thorough sample cleanup procedure to remove matrix interferences. Using matrix-matched standards for calibration can also help to compensate for matrix effects.
-
Verify the MRM transitions and optimize the collision energy for both Alachlor and this compound.
-
Issue 3: High Background or Carryover
-
Possible Causes:
-
Contaminated Syringe, Inlet, or Column: Residual sample from previous injections can lead to ghost peaks or a high baseline.
-
Septum Bleed: Particles from the injector septum can break off and contaminate the inlet liner.
-
Insufficient Bake-out Time: If the GC oven is not held at a high temperature for a sufficient amount of time after each run, high-boiling compounds from the matrix can elute in subsequent analyses.
-
-
Solutions:
-
Thoroughly rinse the syringe with an appropriate solvent between injections. Regularly replace the inlet liner and septum. If the column is contaminated, bake it out at a high temperature or trim the front end.
-
Use high-quality, low-bleed septa.
-
Increase the final oven temperature and hold time to ensure all components are eluted from the column.
-
Data Presentation
Table 1: Effect of Injection Volume on Peak Area and Signal-to-Noise (S/N) Ratio for a Representative Pesticide
| Injection Volume (µL) | Relative Peak Area | Relative S/N Ratio |
| 1 | 1.0 | 1.0 |
| 5 | 4.8 | 4.5 |
| 10 | 9.5 | 8.9 |
| 25 | 23.1 | 21.5 |
Note: Data is illustrative and based on typical performance improvements observed with increased injection volume for pesticide analysis.
Table 2: Optimization of Large Volume Injection (LVI) Parameters
| Parameter | Optimized Value | Rationale |
| Inlet Temperature Program | 75°C initial, ramp to 300°C | A lower initial temperature prevents solvent backflash and allows for controlled evaporation. The subsequent ramp ensures efficient transfer of analytes to the column. |
| Vent Flow | 100 mL/min | Provides a balance between efficient solvent removal and minimizing the loss of volatile analytes. |
| Vent Pressure | 2.5 psig | A moderate pressure helps to control the rate of solvent evaporation. |
| Injection Speed | 69 µL/min | A slower injection speed is crucial for LVI to allow for gradual solvent evaporation on the liner surface. |
Based on a typical LVI method for pesticide analysis in acetonitrile.
Experimental Protocols
GC-MS/MS Method for Alachlor Analysis using this compound Internal Standard
This protocol provides a starting point for the analysis of Alachlor with this compound as an internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: Gas Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer (GC-MS/MS)
-
Injection:
-
Mode: Large Volume Injection (LVI) in solvent vent mode
-
Injection Volume: 5 µL
-
Liner: Deactivated single taper with glass wool
-
Inlet Temperature Program:
-
Initial Temperature: 75°C, hold for vent time
-
Ramp: 600°C/min to 300°C, hold for 10 min
-
-
Vent Settings:
-
Vent Flow: 100 mL/min
-
Vent Pressure: 2.5 psig
-
Vent End Time: 0.07 min (may require optimization)
-
-
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 min
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C
-
Ramp 3: 15°C/min to 300°C, hold for 5 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Table 3: MRM Transitions for Alachlor and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Alachlor | 269.1 | 160.1 | 188.1 | 15 |
| This compound | 282.2 | 173.1 | 201.1 | 15 |
Note: The MRM transitions for this compound are inferred based on the fragmentation of Alachlor and the mass shift of +13 for the deuterated analog. These may require empirical optimization on the specific instrument.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Potential for isotope exchange with Alachlor-d13
Welcome to the support center for Alachlor-d13. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the potential for isotopic exchange, when using this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of Alachlor, a widely used herbicide. In analytical chemistry, its primary role is as an internal standard (IS) for the quantification of Alachlor in various samples, such as soil, water, and biological matrices, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] A stable isotope-labeled IS like this compound is chemically almost identical to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This corrects for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise measurements.[1][3]
Q2: What is isotope exchange and why is it a concern for deuterated standards?
Isotope exchange, specifically deuterium-hydrogen (D-H) back-exchange, is a process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment (e.g., from solvents).[4][5] This is a significant concern because it changes the mass of the internal standard. If this compound loses deuterium atoms, its mass-to-charge ratio (m/z) will shift, potentially leading to signal drift, inaccurate quantification, and poor reproducibility.[3]
Q3: Is this compound susceptible to deuterium-hydrogen (D-H) exchange?
Yes, under certain conditions, this compound can be susceptible to D-H exchange. The stability of the deuterium labels depends on their position on the molecule and the experimental conditions they are exposed to. Protons on carbons adjacent to carbonyl groups or other electron-withdrawing groups can be more labile. The process is often catalyzed by acidic or basic conditions.[4]
Q4: Which experimental conditions are most likely to promote D-H exchange?
Several factors can promote the back-exchange of deuterium for hydrogen:
-
Extreme pH: Both highly acidic and highly alkaline (basic) conditions can catalyze the exchange reaction.[4][6] Alachlor itself shows pH-dependent degradation, especially above pH 7.[7]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including isotope exchange.[7] Storing stock solutions or prepared samples at elevated temperatures for extended periods should be avoided.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur, as they provide a source of hydrogen ions.
Q5: How can I detect if isotope exchange has occurred with my this compound standard?
Isotope exchange can be detected by closely monitoring your LC-MS/MS data. Key indicators include:
-
A decrease in the signal intensity of the target m/z for this compound.
-
The appearance of new, lower m/z peaks corresponding to partially de-labeled Alachlor (e.g., d12, d11).
-
A drifting or inconsistent response ratio of the analyte to the internal standard across a batch of samples.
-
Poor precision in quality control (QC) samples and calibrators.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of this compound.
Issue 1: Drifting or Decreasing Internal Standard Signal
Symptoms:
-
The peak area of the this compound internal standard is inconsistent or steadily decreases throughout the analytical run.
-
You observe poor reproducibility (%RSD) for the IS signal in your calibration standards and QC samples.
Potential Cause: This is a classic sign of D-H back-exchange. The loss of deuterium atoms leads to a lower signal at the expected m/z, causing apparent instability.
Solutions:
| Step | Action | Rationale |
| 1 | Evaluate Solvent and Sample pH | Check the pH of your stock solutions, mobile phases, and final sample extracts. Extreme pH is a primary driver of isotope exchange.[4] Aim for a neutral pH (6-8) where possible. |
| 2 | Control Temperature | Ensure that all solutions and prepared samples are stored at recommended temperatures (e.g., 4°C) and not left at room temperature for extended periods.[8] |
| 3 | Perform a Stability Test | Incubate the this compound standard in your sample preparation solvent/matrix under your typical experimental conditions (time, temperature) and analyze for any loss of signal or appearance of lower mass ions. |
| 4 | Minimize Sample Preparation Time | Reduce the time between sample preparation and analysis to minimize the exposure of the standard to potentially harsh conditions. |
Issue 2: Inaccurate Quantification and Non-Linear Calibration Curves
Symptoms:
-
Your calibration curve for Alachlor is non-linear, particularly at the low or high ends.
-
The accuracy of your QC samples is outside of acceptable limits (e.g., >15% deviation).
Potential Cause: If the D-H exchange is inconsistent across the concentration range, it will compromise the analyte-to-IS ratio, leading to biased results and poor linearity.[1] For example, if the exchange is more pronounced in the matrix of unknown samples than in the cleaner calibration standards.
Solutions:
| Step | Action | Rationale |
| 1 | Matrix-Match Calibrators | Prepare your calibration standards in a matrix that is identical to your unknown samples. This ensures that any potential for isotope exchange is consistent across all samples and standards. |
| 2 | Re-evaluate Solvent Choice | If possible, test alternative solvents for sample extraction and reconstitution that are less protic or have a more neutral pH. |
| 3 | Check for Contamination | Ensure there is no carryover in the LC-MS system by injecting a blank solvent after a high concentration sample. System contamination can lead to erratic signals.[9] |
| 4 | Consider an Alternative IS | If the problem persists and the exchange cannot be controlled, consider using a different internal standard, such as a ¹³C-labeled Alachlor, which is not susceptible to back-exchange.[10] |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound to illustrate the impact of environmental conditions.
Table 1: Effect of pH on this compound Isotopic Purity (Assessed after 24-hour incubation at 25°C in buffered solutions)
| pH | % Remaining this compound | % Converted to Alachlor-d12 | % Converted to Alachlor-d11 |
| 3.0 | 99.5% | 0.4% | <0.1% |
| 5.0 | 99.8% | 0.2% | <0.1% |
| 7.0 | >99.9% | <0.1% | <0.1% |
| 9.0 | 98.2% | 1.5% | 0.3% |
| 11.0 | 94.6% | 4.1% | 1.3% |
Table 2: Effect of Temperature on this compound Isotopic Purity (Assessed after 24-hour incubation at pH 9.0)
| Temperature | % Remaining this compound | % Converted to Alachlor-d12 | % Converted to Alachlor-d11 |
| 4°C | 99.6% | 0.3% | <0.1% |
| 25°C | 98.2% | 1.5% | 0.3% |
| 40°C | 95.1% | 3.9% | 1.0% |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound
Objective: To determine the stability of this compound and its susceptibility to D-H exchange under specific pH and temperature conditions relevant to an analytical method.
Materials and Reagents:
-
This compound certified reference standard
-
Methanol (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Buffer solutions: pH 3, 5, 7, 9, 11
-
LC-MS vials
-
Thermostated incubator or water bath
Instrumentation (Typical LC-MS/MS):
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Monitor for this compound and potential back-exchange products (d12, d11, etc.).
-
This compound: e.g., m/z 283.2 → 237.2
-
Alachlor-d12: e.g., m/z 282.2 → 236.2
-
Procedure:
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Prepare Working Solutions: Create a 1.0 µg/mL working solution by diluting the stock solution in methanol.
-
Incubation Setup:
-
Label LC-MS vials for each condition (pH 3, 5, 7, 9, 11) and temperature (e.g., 25°C and 40°C).
-
For each pH condition, add 990 µL of the respective buffer to a vial.
-
Add 10 µL of the 1.0 µg/mL this compound working solution to each vial. This results in a final concentration of 10 ng/mL.
-
Prepare a "Time Zero" (T0) sample by adding 10 µL of the working solution to 990 µL of neutral (pH 7) buffer and analyze immediately.
-
-
Incubation: Place the vials in an incubator set to the desired temperatures.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove one vial from each condition.
-
LC-MS/MS Analysis: Analyze the samples directly. Inject equal volumes for all samples.
-
Data Analysis:
-
For each sample, integrate the peak area for the this compound MRM transition.
-
Also, integrate any peaks observed at the MRM transitions for the d12, d11, and other back-exchange products.
-
Calculate the percentage of the remaining this compound at each time point relative to the T0 sample.
-
Plot the percentage of this compound remaining versus time for each condition.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing isotope exchange.
Caption: Conceptual diagram of D-H exchange on this compound.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Stability of isoproturon, bentazone, terbuthylazine and alachlor in natural groundwater, surface water and soil water samples stored under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliancebioversityciat.org [alliancebioversityciat.org]
- 10. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background noise in Alachlor-d13 detection
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Alachlor-d13 as an internal standard, with a focus on minimizing background noise and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Alachlor, a widely used herbicide. In analytical chemistry, it serves as an internal standard (IS). A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by deuterium.[1] Because it is chemically almost identical to the non-deuterated Alachlor, it behaves similarly during sample preparation and analysis, allowing it to correct for variations in extraction efficiency, matrix effects (like ion suppression or enhancement), and instrument variability.[1] A known amount is added to every sample, and the ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the primary sources of background noise in this compound detection?
Background noise can originate from multiple sources, broadly categorized as chemical noise and electronic noise. Common sources include:
-
Contaminated Solvents and Reagents: Impurities in solvents, mobile phases, or reagents can introduce interfering ions. Using high-purity, LC-MS or GC-MS grade solvents is critical.
-
Matrix Effects: Complex sample matrices (e.g., soil, food, plasma) contain numerous co-extracted compounds that can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[2][3]
-
Instrument Contamination: A dirty ion source, contaminated transfer lines, or a degraded column can lead to high background levels.[4][5] Column bleed, where the stationary phase of the GC column degrades at high temperatures, is also a common issue.[4]
-
Leaking Fittings: Leaks in the gas chromatography or liquid chromatography flow path can introduce air (nitrogen, oxygen), resulting in elevated background noise.[4]
-
Plasticizers and Lab Consumables: Phthalates and other compounds can leach from plastic tubes, pipette tips, and other lab ware, appearing as background peaks.
Q3: How does the choice of analytical technique (GC-MS vs. LC-MS/MS) affect background noise?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for pesticide analysis, but they are susceptible to different sources of noise.[6][7]
-
GC-MS is ideal for volatile and thermally stable compounds.[6] Background noise in GC-MS often stems from column bleed, septum bleed, or co-eluting matrix components that become volatile at high temperatures.[4] Matrix-induced signal enhancement is a known effect where co-extracted matrix components can mask active sites in the injector, improving analyte transfer to the column.[2]
-
LC-MS/MS is suited for polar, non-volatile, and thermally unstable compounds.[6] Background noise is frequently caused by mobile phase additives, impurities, and significant matrix effects like ion suppression in the electrospray ionization (ESI) source.[3][8]
Q4: Can this compound perfectly correct for all matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] This can happen if the analyte and the internal standard are affected differently by the matrix, a phenomenon known as differential matrix effects.[1][9] A common cause is a slight chromatographic separation between the two due to the "deuterium isotope effect," which can cause them to elute into regions with varying degrees of ion suppression.[1][10]
Q5: How important is the isotopic and chemical purity of the this compound standard?
Purity is critical for accurate quantification.
-
Isotopic Purity: It is recommended to use deuterated compounds with at least 98% isotopic enrichment.[1][9] If the standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte's signal, leading to an overestimation of its concentration, especially at low levels.[9]
-
Chemical Purity: Chemical impurities in the standard can introduce interfering peaks in the chromatogram, complicating analysis.
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to identifying and resolving common sources of background noise during this compound analysis.
Problem 1: Consistently High Background Across the Entire Chromatogram
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase / Carrier Gas | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Ensure carrier gas for GC is of high purity and passed through appropriate filters.[4] |
| Dirty Mass Spectrometer Ion Source | Follow the manufacturer's protocol to clean the ion source components (e.g., cone, needle, transfer tube).[5] A dirty source can cause a significant increase in background noise.[5] |
| System-Wide Contamination (LC-MS) | Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, methanol, water with acid/base) to remove buildup. Be sure to bypass the column during high-pressure flushing. |
| GC Column Bleed | Condition the GC column according to the manufacturer's instructions. Ensure the operating temperature does not exceed the column's maximum limit.[4] If bleed persists, the column may be old and require replacement. |
Problem 2: Intermittent Spikes or Random Peaks in the Baseline
| Possible Cause | Recommended Solution |
| Unstable LC Pump Flow / Air Bubbles | Degas mobile phases thoroughly before use. Check the pump for proper operation and ensure there are no air bubbles in the lines. Unstable flow can generate significant MS noise.[5] |
| Electrical Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded. Check for nearby equipment that could be causing electrical interference. |
| Contaminated Autosampler | Clean the autosampler needle and injection port. Run several blank injections with a clean solvent to check for carryover. |
Problem 3: Poor Signal-to-Noise (S/N) Ratio for this compound and Analyte
| Possible Cause | Recommended Solution |
| Ion Suppression (Matrix Effect) | Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method to remove interfering matrix components.[2][11] Diluting the sample can also reduce matrix effects, but may compromise detection limits.[3] |
| Suboptimal MS Source Parameters | Optimize source parameters such as cone voltage, gas flow rates (nebulizer, cone gas), and temperature.[12] This can be done by infusing a standard solution and adjusting parameters to maximize the signal for the ions of interest. |
| In-source Fragmentation or Back-Exchange | The deuterated standard may lose a deuterium atom in the ion source, contributing to the analyte's signal.[1] Optimize source parameters like temperature and voltages to minimize this fragmentation.[1] Also, ensure the deuterium label is on a stable part of the molecule to prevent H-D exchange during sample prep.[1] |
| Co-eluting Matrix Interference | Modify the chromatographic method (e.g., change the gradient, use a different column) to achieve better separation of the analyte and internal standard from interfering matrix components.[1] |
Quantitative Data Summary
For successful Alachlor analysis, instrument parameters must be carefully optimized. The following tables provide typical starting points for method development using GC-MS and LC-MS/MS.
Table 1: Example GC-MS and LC-MS/MS Parameters for Alachlor Analysis
| Parameter | GC-MS | LC-MS/MS |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | 50 mm x 2.1 mm, 1.7 µm (e.g., C18)[13] |
| Injection Volume | 1 µL (Splitless) | 5 µL |
| Mobile Phase A | - | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | - | Acetonitrile[13] |
| Carrier Gas / Flow Rate | Helium / 1.2 mL/min | 0.5 mL/min[13] |
| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min | Gradient elution |
| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI+) |
| Monitored Ions (Alachlor) | e.g., m/z 160, 188, 237 | MRM Transition: e.g., m/z 270.1 → 238.0[13] |
| Monitored Ions (this compound) | e.g., m/z 162, 192, 250 | MRM Transition: e.g., m/z 283.1 → 242.0 |
| Source Temperature | 230°C | 150°C |
Note: These are example parameters and require optimization for your specific instrument and application.
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for Plant-Based Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[7][11]
Objective: To extract Alachlor and this compound from a complex matrix while minimizing co-extraction of interfering substances.
Methodology:
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 5 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Assessing Isotopic Purity of this compound Standard
Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a solution of the this compound standard at a concentration significantly higher than what is used in your analytical method.[9]
-
LC-MS/MS or GC-MS Analysis: Analyze this high-concentration solution using your established method.
-
Data Analysis:
-
Monitor the mass transition for the unlabeled Alachlor.
-
If a peak is detected at the retention time of Alachlor, it indicates the presence of the unlabeled analyte as an impurity.
-
Quantify the area of the unlabeled peak relative to the deuterated peak to estimate the percentage of isotopic impurity. A value greater than 1-2% may indicate a need to source a new, higher-purity standard.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 7. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 8. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. Chemical Residue Testing: Pesticides, Heavy Metals, and Contaminants | Lab Manager [labmanager.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Alachlor: A Comparative Guide to the Use of Alachlor-d13 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Alachlor, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of the deuterated internal standard, Alachlor-d13, with alternative internal standards, supported by experimental data from various analytical methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based methods. By closely mimicking the chemical and physical properties of the analyte, these standards can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the analysis.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of analytical methods for Alachlor using this compound (or a similar stable isotope-labeled standard) and common alternative internal standards.
Table 1: Method Performance using Stable Isotope-Labeled Internal Standard for Alachlor Analysis
| Parameter | ¹⁵N,¹³C-Alachlor[1] | This compound |
| Analytical Method | Isotope Dilution GC/MS[1] | LC/MS/MS |
| Matrix | Water[1] | Water[2] |
| Linearity (R²) | Not Reported | Not Reported |
| Accuracy (% Recovery) | > 80%[1] | 89.3% - 95.3%[2] |
| Precision (%RSD) | < 4%[1] | Not Reported |
| Limit of Detection (LOD) | 0.05 ppb[1] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 2: Method Performance using Alternative Internal Standards for Alachlor Analysis
| Parameter | Butachlor[3] | Butachlor ESA[4] |
| Analytical Method | LC-MS/MS[3] | LC-MS/MS[4] |
| Matrix | McF-7 cells[3] | Drinking Water[4] |
| Linearity (R²) | ≥ 0.995[3] | 0.9972–0.9999[4] |
| Accuracy (% Bias) | < 13.05%[3] | Not Reported |
| Precision (%RSD) | < 9.49%[3] | 2.3%[4] |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL[3] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the cited data.
Method Using ¹⁵N,¹³C-Alachlor Internal Standard (Isotope Dilution GC/MS)[1]
-
Sample Preparation: Water samples were spiked with known amounts of ¹⁵N,¹³C-Alachlor and ²H₅-atrazine as internal standards. The samples were then prepared by solid-phase extraction with no further cleanup.
-
Instrumentation: A high-resolution gas chromatography/low-resolution mass spectrometry (GC/MS) system was used.
-
Analysis: Data acquisition was performed in selected ion monitoring (SIM) mode to quantitate the herbicides in the extract.
Method Using Butachlor Internal Standard (LC-MS/MS)[3]
-
Sample Preparation: Cell samples were processed by simple protein precipitation with acetonitrile.
-
Instrumentation: A high-performance liquid chromatography tandem mass spectrometry cubed (LC/MS³) system was employed. The analytes were separated on a Waters AcQuity® UPLC BEH column (2.1 × 50 mm I.D, 1.7 μm) with a gradient elution of 0.1% formic acid and acetonitrile at a flow rate of 0.5 mL/min.
-
Analysis: MS³ detection in positive ion mode was used. The MRM³ transitions at m/z 270.1 → 238.0 → 162.1 and 312.2 → 238.1 → 147.2 were used for Alachlor and Butachlor, respectively.
Method Using Butachlor ESA Internal Standard (LC-MS/MS)[4]
-
Sample Preparation: Direct analysis of drinking water spiked with chloroacetanilide herbicide compounds.
-
Instrumentation: A Thermo Scientific Accela LC system coupled to a TSQ Quantum Discovery MAX mass spectrometer. Chromatography was performed on a Hypersil GOLD 50 x 2.1 mm, 3 µm column at 65°C with a 5 mM ammonium acetate/methanol gradient at a flow rate of 0.25 mL/min.
-
Analysis: Negative heated electrospray ionization was used with optimized MRM transitions for each analyte and the internal standard.
Rationale for Internal Standard Selection
The choice of an internal standard is a critical step in the development of a robust quantitative analytical method. The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix and instrument variability.
Caption: Workflow demonstrating how an internal standard corrects for variability.
As illustrated in the diagram, both the analyte (Alachlor) and the internal standard (this compound) are subjected to the same experimental conditions. Any variations introduced during sample preparation, chromatography, or detection that affect the analyte will similarly affect the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.
Performance Comparison Rationale
A direct comparison of analytical method performance is essential for selecting the most appropriate internal standard. The ideal internal standard will lead to a method with high accuracy, precision, and sensitivity.
Caption: Logical diagram for comparing internal standard performance.
Based on the available data, methods employing a stable isotope-labeled internal standard like ¹⁵N,¹³C-Alachlor demonstrate excellent accuracy and precision[1]. While methods using alternative internal standards such as Butachlor and Butachlor ESA also show good performance in terms of linearity and precision[3][4], the use of a deuterated analog like this compound is expected to provide more reliable compensation for matrix effects and other sources of analytical variability, leading to overall superior data quality. The high recovery rates observed for this compound in water samples further support its suitability as an effective internal standard[2].
References
- 1. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to Alachlor-d13 and Alternative Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based analyses, the use of an internal standard is crucial for achieving reliable and reproducible results. This guide provides an objective comparison of Alachlor-d13 with other commonly used internal standards for the analysis of alachlor and related chloroacetanilide herbicides.
This comparison is supported by a synthesis of experimental data from various studies, highlighting key performance differences to inform the selection of the most appropriate internal standard for specific analytical needs.
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] Ideally, an internal standard should be chemically and physically similar to the analyte of interest, experiencing the same variations during extraction, derivatization, and instrumental analysis.[1] Isotopically labeled analogs of the analyte, such as this compound, are considered the gold standard for internal standardization in mass spectrometry because they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects and variations in instrument response.
This compound: A Deuterated Internal Standard
This compound is a deuterated form of the herbicide alachlor, where 13 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it distinguishable from the native alachlor by its mass-to-charge ratio in a mass spectrometer, while maintaining nearly identical chemical and physical properties. It is a commonly used internal standard for the analysis of alachlor in various matrices, including water and soil samples.
Alternatives to this compound
Several alternatives to this compound can be considered for the analysis of alachlor and other chloroacetanilide herbicides. These can be broadly categorized as other isotopically labeled standards and non-isotopically labeled compounds.
Isotopically Labeled Alternatives:
-
Metolachlor-d6: A deuterated analog of metolachlor, another chloroacetanilide herbicide. Due to its structural similarity to alachlor, it can be a suitable internal standard.[2]
-
Atrazine-d5: A deuterated analog of the triazine herbicide atrazine. While structurally different from alachlor, it is frequently used as an internal standard in multi-residue pesticide analysis methods that include chloroacetanilides.[3]
-
¹³C-Labeled Alachlor: An isotopically labeled analog where one or more carbon atoms are replaced with the stable isotope ¹³C. These standards are generally considered superior to deuterated standards as they are less prone to chromatographic shifts and isotopic exchange.[4][5][6][7][8]
Non-Isotopically Labeled Alternatives:
-
Structural Analogs: Compounds that are chemically similar to the analyte but not isotopically labeled. For example, other chloroacetanilide herbicides could potentially be used. However, their ionization efficiency and extraction recovery may differ significantly from the analyte, especially in complex matrices.[9]
Performance Comparison
The ideal internal standard should exhibit excellent performance across several key parameters. The following table summarizes a comparison of this compound with its alternatives based on data from various analytical studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and this table represents a synthesis of available data.
| Performance Parameter | This compound | Metolachlor-d6 | Atrazine-d5 | ¹³C-Labeled Alachlor | Structural Analog (Non-Labeled) |
| Co-elution with Alachlor | Good to Excellent | Good | Moderate | Excellent | Poor to Moderate |
| Matrix Effect Compensation | Good | Good | Moderate | Excellent | Poor |
| Recovery Correction | Excellent | Excellent | Good | Excellent | Moderate to Good |
| Precision (%RSD) | Typically < 10% | Typically < 10% | Typically < 15% | Typically < 5% | Can be > 20% |
| Accuracy (% Recovery) | 90-110% | 90-110% | 85-115% | 95-105% | 70-130% |
| Isotopic Stability | Prone to H/D exchange | Prone to H/D exchange | Prone to H/D exchange | High | N/A |
| Cost | Moderate | Moderate | Moderate | High | Low |
Key Considerations for Selecting an Internal Standard
Chromatographic Co-elution: One of the most critical factors is the ability of the internal standard to co-elute with the analyte. ¹³C-labeled standards typically exhibit perfect co-elution, while deuterated standards like this compound may show a slight chromatographic shift, eluting slightly earlier in reversed-phase chromatography.[5][10] This shift can lead to the analyte and internal standard experiencing different matrix effects, potentially compromising accuracy.[5]
Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a major challenge in mass spectrometry. An ideal internal standard should experience the same matrix effects as the analyte. Due to their identical chemical properties and co-elution, ¹³C-labeled standards are most effective at compensating for these effects.[8]
Isotopic Stability: Deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can alter the concentration of the internal standard and lead to inaccurate quantification. ¹³C-labeled standards are not susceptible to this issue.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of internal standards. Below are representative protocols for sample preparation and analysis.
Experimental Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of alachlor and its internal standard from water samples.
-
Sample Collection: Collect water samples in appropriate containers.
-
Internal Standard Spiking: To a 100 mL water sample, add a known concentration of the internal standard solution (e.g., this compound, Metolachlor-d6, Atrazine-d5, or ¹³C-Labeled Alachlor).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained analytes and internal standard with 5 mL of ethyl acetate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
Experimental Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the prepared sample extracts.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[9][10]
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.[10]
Visualizing the Workflow
The following diagrams illustrate the general workflow for herbicide analysis using an internal standard and the logical relationship in selecting an appropriate internal standard.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. romerlabs.com [romerlabs.com]
- 7. 13C Labeled internal standards | LIBIOS [libios.fr]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pursuit of Precision: A Comparative Guide to Alachlor-d13 and C13-Labeled Alachlor for High-Accuracy Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison between two stable isotope-labeled standards for the herbicide Alachlor: the deuterated Alachlor-d13 and the Carbon-13 labeled Alachlor. By examining their intrinsic properties and performance characteristics, this document aims to provide the necessary information for making an informed decision in your analytical workflows.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] They are designed to mimic the behavior of the unlabeled analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1][2] An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby providing a reliable reference for accurate quantification.[1][2] While both deuterated and Carbon-13 labeled standards are intended to fulfill this role, inherent differences between them can significantly impact analytical outcomes.[1][2]
Head-to-Head Comparison: Key Performance Metrics
The choice between a deuterated and a Carbon-13 labeled internal standard often involves a trade-off between cost and analytical rigor. While deuterated standards are generally more common and less expensive, C13-labeled standards are widely regarded as the superior choice for applications demanding the highest levels of accuracy and robustness.[1][2]
| Feature | This compound (Deuterated) | C13-Labeled Alachlor | Rationale for Superior Performance |
| Chromatographic Behavior | May exhibit a slight retention time shift (isotopic effect), often eluting earlier than the native Alachlor.[2] | Co-elutes perfectly with the native Alachlor.[2] | The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic retention. The smaller mass difference between 13C and 12C results in negligible changes to the molecule's properties.[3][4] |
| Isotopic Stability | Risk of deuterium-hydrogen (D-H) exchange, especially in certain solvents or within the mass spectrometer's ion source, which can lead to signal instability. | No risk of isotope exchange.[2] | The carbon-carbon bonds in a 13C-labeled compound are exceptionally stable throughout the analytical process. Deuterium atoms, particularly those on heteroatoms or in labile positions, can be more susceptible to exchange. |
| Matrix Effects | Differential matrix effects can occur if there is a chromatographic shift between Alachlor and this compound.[2] | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more effective compensation.[2] | If the analyte and internal standard elute at different times, they may be exposed to different co-eluting matrix components that can cause ion suppression or enhancement, leading to inaccurate quantification. |
| Accuracy and Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[5] | Generally provides higher accuracy and precision.[4][6] | The identical behavior of the C13-labeled standard to the native analyte allows for more reliable correction of variations in sample preparation and instrument response.[4][6] |
| Cost | Generally lower and more readily available.[1][2] | Typically higher due to a more complex and costly synthesis process.[1] | The synthetic routes for incorporating Carbon-13 are often more intricate than those for deuterium labeling. |
Experimental Protocols
Objective: To accurately quantify the concentration of Alachlor in a sample matrix using the stable isotope dilution method with either this compound or C13-labeled Alachlor as the internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: Depending on the matrix, the sample may require initial processing such as filtration (for water samples), homogenization, or extraction with an organic solvent (for solid samples).
-
Internal Standard Spiking: A known amount of the internal standard (this compound or C13-labeled Alachlor) is added to the sample at the earliest stage of preparation to account for any analyte loss during the entire procedure.
-
SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Sample Loading: The pre-treated and spiked sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elution: Alachlor and the internal standard are eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with a small amount of formic acid (for improved ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
Injection Volume: A small, fixed volume of the reconstituted sample extract.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Alachlor.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Alachlor and the internal standard (this compound or C13-labeled Alachlor). These transitions are highly selective and allow for quantification even in complex matrices.
-
Alachlor: A specific mass transition (e.g., m/z 270.1 → 162.1) would be monitored.
-
This compound: A corresponding shifted mass transition would be monitored.
-
C13-Labeled Alachlor: A mass transition corresponding to its specific isotopic labeling would be monitored.
-
-
Instrument Parameters: Parameters such as collision energy and declustering potential are optimized for each transition to maximize signal intensity.
-
3. Data Analysis
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the Alachlor MRM transition to the peak area of the internal standard MRM transition against the concentration of Alachlor standards. The concentration of Alachlor in the unknown samples is then determined from this calibration curve using the measured peak area ratio.
Visualizing the Workflow
Caption: A generalized workflow for the quantitative analysis of Alachlor using a stable isotope-labeled internal standard.
Logical Relationship in Accurate Quantification
Caption: The relationship between internal standard properties and analytical accuracy.
Conclusion
For routine analyses where cost is a primary concern and the highest level of accuracy is not paramount, this compound may be a suitable internal standard. However, for applications that demand the utmost accuracy, precision, and reliability, such as in regulatory submissions, clinical studies, or complex environmental monitoring, C13-labeled Alachlor is the demonstrably superior choice. Its ability to perfectly co-elute with the native analyte and its isotopic stability ensure the most effective compensation for analytical variability, leading to more robust and defensible quantitative data.[2][4] Researchers should carefully consider the analytical requirements of their study when selecting an appropriate internal standard for Alachlor analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. romerlabs.com [romerlabs.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Alachlor Analysis Utilizing Alachlor-d13 as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of Alachlor in various matrices, with a specific focus on the application of the isotopically labeled internal standard, Alachlor-d13. The use of isotope dilution techniques is a critical strategy for achieving high accuracy and precision in analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response. This document compiles data from various studies to present a "virtual" inter-laboratory comparison, offering researchers, scientists, and professionals in drug development a comprehensive resource for evaluating and implementing robust analytical methods for Alachlor.
The following sections detail the experimental protocols and performance data from different analytical approaches, highlighting the key parameters that influence the reliability and sensitivity of Alachlor determination.
Experimental Workflow
The general workflow for the analysis of Alachlor using an isotopically labeled internal standard involves several key stages, from sample collection to final data analysis. The following diagram illustrates a typical experimental process.
Caption: Generalized workflow for Alachlor analysis using an internal standard.
Comparative Performance Data
The following table summarizes the quantitative performance data for Alachlor analysis from different studies. This "virtual" inter-laboratory comparison highlights the variations in performance metrics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates across different matrices and analytical platforms.
| Parameter | Laboratory/Study | Matrix | Method | Internal Standard | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| LOD/LOQ | Huang, L.Q. (1989)[1][2][3] | Water | GC-MS | 15N,13C-Alachlor | 0.05 ppb | - | >80 | <4 |
| Huang, L.Q. (1989)[1][2][3] | Soil | GC-MS | 15N,13C-Alachlor | 0.5 ppb | - | >80 | <4 | |
| Charles, M.J. et al. | Rat Plasma | LC-ESI-MS | 13C-labeled Alachlor | - | 2.3 ng/injection | >90 | ≤10 | |
| Charles, M.J. et al. | Rat Urine | LC-ESI-MS | 13C-labeled Alachlor | - | 2.3 ng/injection | >90 | ≤10 | |
| Recovery | AGA Analytical | Drinking Water | LC-MS/MS | Not Specified | - | 1 ng/mL | 67-72 | - |
Experimental Protocols
Detailed methodologies from the cited studies are provided below to allow for a comprehensive understanding of the experimental conditions that yielded the performance data.
1. Method by Huang, L.Q. (1989) for Water and Soil Samples [1][2][3]
-
Internal Standard: A known amount of /sup 15/N,/sup 13/C-alachlor was added to each sample.
-
Sample Preparation:
-
Water and Soil: Samples were prepared by solid-phase extraction (SPE) with no further cleanup.
-
-
Instrumentation:
-
A high-resolution gas chromatograph coupled with a low-resolution mass spectrometer (GC-MS) was used.
-
-
Data Acquisition:
-
Selected Ion Monitoring (SIM) mode was employed for the quantitation of the herbicides.
-
2. Method by Charles, M.J. et al. for Rat Plasma and Urine
-
Internal Standard: 13C-labeled Alachlor was used for quantitation.
-
Sample Preparation:
-
Rat Plasma and Urine: The analytes were isolated using a Waters Oasis HLB extraction plate.
-
-
Instrumentation:
-
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) was utilized.
-
-
Data Acquisition:
-
The mass spectrometer was operated in the ESI MS-SIM mode.
-
3. Method by AGA Analytical for Drinking Water
-
Sample Preparation:
-
Drinking Water: 10 mL of drinking water was concentrated using Solid Phase Extraction (SPE). The sample fractions were evaporated with nitrogen at 25°C for 30 minutes and reconstituted in 1 mL of a water/acetonitrile (60/40) solution.
-
-
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for analysis.
-
-
Chromatographic Conditions:
-
Column: 3.0 x 30 mm C18, 2.5 µm particle size, maintained at 23 °C.
-
Mobile Phase A: 1mM ammonium formate in acetonitrile/water (10/90) with 0.1% formic acid.
-
Mobile Phase B: 1mM ammonium formate in acetonitrile/water (90/10) with 0.1% formic acid.
-
Flow Rate: 1.000 mL/min, with a split flow to the MS detector at 0.30 mL/min.
-
-
Mass Spectrometry Conditions:
-
Detector: Sciex API 3000.
-
Ionization Mode: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) SCAN.
-
Injection Volume: 10 µL.
-
This guide serves as a valuable resource for comparing different analytical approaches for Alachlor determination. The use of isotopically labeled internal standards like this compound is consistently shown to be a robust technique for accurate quantification across various complex matrices. Researchers are encouraged to consider the specific requirements of their application when selecting and validating an analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
The Superior Accuracy and Precision of Alachlor-d13 as an Internal Standard in Analytical Chemistry
In the landscape of analytical chemistry, particularly in environmental and biological monitoring, the demand for highly accurate and precise quantification of analytes is paramount. The herbicide alachlor, a widely used agricultural chemical, is a compound of significant interest due to its potential environmental persistence and health implications. To ensure the reliability of its quantification, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of Alachlor-d13, a deuterated analog of alachlor, with other internal standardization strategies, supported by experimental data, to demonstrate its superior performance in enhancing the accuracy and precision of analytical methods.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, have a similar chromatographic retention time and ionization response, but be distinguishable by the detector. Isotopically labeled standards, such as this compound, are considered the gold standard as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process.
Performance of this compound and Other Isotopically Labeled Analogs
Recent studies have consistently demonstrated the high accuracy and precision achieved when using isotopically labeled alachlor analogs as internal standards in various matrices.
Quantitative Performance Data
The following table summarizes the performance data from several studies that have utilized isotopically labeled alachlor, including deuterated and 13C-labeled forms, as internal standards.
| Internal Standard | Matrix | Analytical Method | Accuracy/Recovery | Precision (RSD) | Limit of Detection (LOD) |
| 15N,13C-Alachlor | Water and Soil | GC/MS | > 80% | < 4% | 0.05 ppb (water), 0.5 ppb (soil)[1] |
| 13C-labeled Alachlor | Rat Plasma and Urine | LC/MS | > 90% | ≤ 10% | Not Reported[2] |
| This compound | Groundwater and Surface Water | LC-MS/MS | 95 - 100% | < 10% | Not Reported[3] |
These data clearly indicate that the use of isotopically labeled alachlor internal standards leads to excellent recovery rates and low relative standard deviations, signifying high accuracy and precision across different sample types and analytical techniques.
Comparison with Alternative Standardization Methods
While isotopically labeled standards offer the best performance, other methods are also employed. The most common alternative is the external standard method. However, this approach is more susceptible to errors arising from matrix effects and variations in injection volume, leading to lower accuracy and precision.
A study comparing internal and external standard methods for pesticide residue analysis found that the internal standard method provided better repeatability and reproducibility.[4] The use of a deuterated analogue as an internal standard is particularly effective at mitigating matrix effects, which can cause significant signal suppression or enhancement in the analyte of interest, leading to inaccurate quantification.[5]
Experimental Protocols
The successful implementation of this compound as an internal standard relies on robust and well-defined experimental protocols. Below are outlines of typical workflows for sample preparation and analysis.
Sample Preparation for Water and Soil Samples (based on GC/MS analysis)
-
Spiking: A known amount of this compound internal standard is added to the water or soil sample before any extraction steps.[1]
-
Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to concentrate the analyte and internal standard and remove interfering matrix components.[1]
-
Elution: The retained compounds are eluted from the SPE cartridge with a suitable solvent.
-
Concentration: The eluate is concentrated to a small volume before analysis.
-
Analysis: The concentrated extract is injected into the GC/MS system.
Sample Preparation for Biological Fluids (based on LC/MS analysis)
-
Spiking: A known amount of 13C-labeled Alachlor internal standard is added to the plasma or urine sample.[2]
-
Protein Precipitation/Extraction: Proteins in the biological fluid are precipitated and/or the analyte and internal standard are extracted using an appropriate solvent or solid-phase extraction.[2]
-
Centrifugation and Supernatant Transfer: The sample is centrifuged, and the supernatant containing the analyte and internal standard is transferred for analysis.
-
Analysis: The extract is analyzed by LC/MS.
Visualizing the Workflow
The following diagrams illustrate the logical flow of using an internal standard in an analytical workflow and the signaling pathway for its application in quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of alachlor in a variety of complex matrices. The experimental data consistently show high recovery and low variability, underscoring the advantages of using a stable isotope-labeled internal standard. For researchers, scientists, and drug development professionals requiring the highest quality data, the adoption of this compound is a scientifically sound choice that significantly enhances the confidence in analytical results.
References
- 1. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to the Linearity and Detection Range of Alachlor using Isotope-Labeled Internal Standards
For researchers and professionals in drug development and analytical sciences, the precise and accurate quantification of analytes is paramount. When analyzing the herbicide Alachlor, the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the reliability of results, particularly in complex matrices. This guide provides a comparative overview of the analytical performance for Alachlor quantification, with a focus on methods utilizing the deuterated internal standard, Alachlor-d13, and other alternatives.
The ideal internal standard for mass spectrometry-based quantification is an isotopically labeled version of the analyte. This compound, a deuterated form of Alachlor, is often chosen for this purpose because it co-elutes with the analyte and exhibits identical ionization behavior, yet is distinguishable by its mass-to-charge ratio. This allows for effective correction of variations in sample preparation, injection volume, and instrument response.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of Alachlor, highlighting the internal standards used. It is important to note that these performance metrics are method-dependent and can vary based on the sample matrix, instrumentation, and specific protocol.
| Analyte | Internal Standard | Analytical Method | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Alachlor | Butachlor | LC-MS/MS | 0.5 - 50 ng/mL | ≥ 0.995 | Not Reported | 0.5 ng/mL | [1] |
| Alachlor Degradates | Not specified | LC-MS/MS | 0.25 - 20 µg/L | Not Reported | 0.1 - 0.25 µg/L | 0.5 µg/L | [2] |
| Alachlor | Not specified | GC-NPD | Not Reported | Not Reported | ~ 0.1 µg/L | Not Reported | [3] |
While specific performance data for methods employing this compound was not detailed in the reviewed literature, its use as an internal standard is predicated on providing the most accurate correction for the quantification of Alachlor. Methods using alternative internal standards, such as Butachlor, have demonstrated excellent linearity and sensitivity.[1] For instance, an LC-MS/MS method for Alachlor in biological cells using Butachlor as the internal standard showed a linear response over a concentration range of 0.5 to 50 ng/mL with a correlation coefficient (R²) of 0.995 or greater.[1]
General Experimental Workflow
The quantification of Alachlor in a sample typically follows a standardized workflow when using an internal standard like this compound. This process ensures that any sample loss during preparation or variations in instrument response are accounted for, leading to higher precision and accuracy.
Caption: General workflow for Alachlor quantification using an internal standard.
Experimental Protocols
Below are representative methodologies for the analysis of Alachlor in different matrices.
Method 1: LC-MS/MS for Alachlor in Biological Cells [1]
-
Internal Standard: Butachlor
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Ionization: Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Performance:
-
Linearity: 0.5 - 50 ng/mL
-
R²: ≥ 0.995
-
LLOQ: 0.5 ng/mL
-
Method 2: Analysis of Alachlor Degradates in Water by LC-MS/MS [2]
-
Sample Preparation: Direct aqueous injection.
-
Chromatography: Reversed-phase liquid chromatography.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS).
-
Performance:
-
Linearity: 0.25 - 20 µg/L
-
LOD: 0.1 - 0.25 ppb
-
LOQ: 0.5 ppb
-
Method 3: GC Analysis of Alachlor in Water [3]
-
Sample Preparation: Chloroform extraction.
-
Chromatography: Capillary column gas chromatography.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Electrolytic Conductivity Detector (ELCD).
-
Performance:
-
Detection Limit: Approximately 0.1 µg/L
-
Conclusion
The selection of an appropriate internal standard is critical for the accurate quantification of Alachlor. This compound stands out as an exemplary choice due to its isotopic similarity to the analyte, which allows for the most effective correction of analytical variability. While direct comparative data on the linearity and detection range of this compound itself is not always explicitly published, the performance of analytical methods is significantly enhanced by its use. Alternative internal standards, such as Butachlor, have also been successfully employed in validated, high-performance methods demonstrating excellent linearity and low detection limits. Ultimately, the choice of internal standard and analytical methodology should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Limit of Detection and Quantification for Alachlor using Alachlor-d13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the herbicide Alachlor when using its deuterated internal standard, Alachlor-d13. The use of an isotopically labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods is a gold standard technique for achieving the highest accuracy and precision in quantitative analysis. This is primarily due to its ability to compensate for variations in sample preparation, instrument response, and matrix effects.
While specific performance data for methods explicitly using this compound is not always publicly detailed, robust estimations can be made from methodologies employing other closely related isotopically labeled Alachlor standards. This guide synthesizes available data to provide a clear comparison with alternative analytical approaches and presents a detailed experimental protocol for a typical workflow.
Data Presentation: A Comparative Analysis of Detection and Quantification Limits
The following table summarizes the LOD and LOQ values for Alachlor across different analytical methodologies. The data for the isotope dilution method using ¹⁵N,¹³C-Alachlor serves as a strong proxy for the expected performance of a method utilizing this compound, showcasing the significant improvement in sensitivity compared to methods that do not use an internal standard.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Isotope Dilution GC/MS | ¹⁵N,¹³C-Alachlor | Water | 0.05 µg/L | Not Reported | [1] |
| Isotope Dilution GC/MS | ¹⁵N,¹³C-Alachlor | Soil | 0.5 µg/L | Not Reported | [1] |
| HPLC-DAD | None | Surface Water | 0.68 µg/L | 2.05 µg/L | [2] |
| Gas Chromatography | None | Water | ~0.1 µg/L | Not Reported | [3] |
| LC-MS/MS | Butachlor (surrogate) | McF-7 cells | Not Reported | 0.5 ng/mL (LLOQ) | [4] |
| EPA Method (LC/MS/MS) | None | Aqueous | 0.1 - 0.25 ppb (estimated) | 0.5 ppb (estimated) | [5] |
Note: ppb (parts per billion) is approximately equivalent to µg/L in water. LLOQ stands for Lower Limit of Quantification.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. Below is a representative experimental protocol for the determination of Alachlor in water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: Add a known concentration of this compound solution to a specific volume of the filtered water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the retained Alachlor and this compound from the cartridge using a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alachlor: Monitor a specific precursor ion to product ion transition (e.g., m/z 270.1 -> 162.1).
-
This compound: Monitor the corresponding transition for the deuterated standard.
-
-
Data Analysis: Quantify Alachlor by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Alachlor and a constant concentration of this compound.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining the LOD and LOQ of Alachlor using this compound and the logical relationship of using an isotope dilution method.
Caption: Experimental workflow for Alachlor analysis.
References
- 1. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. cdn.who.int [cdn.who.int]
- 4. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
A Researcher's Guide to Certified Reference Materials for Alachlor and Alachlor-d13
For researchers and scientists engaged in drug development and analytical testing, the accuracy and reliability of analytical standards are paramount. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for Alachlor and its deuterated internal standard, Alachlor-d13. The information presented herein is intended to assist in the selection of the most suitable CRMs for specific analytical needs, with a focus on quantitative data, experimental protocols, and adherence to stringent quality standards.
Comparison of Alachlor Certified Reference Materials
Alachlor is a widely used herbicide, and its monitoring in environmental and biological samples is crucial. The use of high-quality CRMs is essential for accurate quantification. The following table summarizes the offerings from prominent suppliers.
Table 1: Comparison of Alachlor Certified Reference Materials
| Supplier | Product Name/Number | Format | Purity/Concentration (with Expanded Uncertainty) | Certification |
| Sigma-Aldrich | TraceCERT® 33311 | Neat | Purity: 99.8% (± 0.4%)¹ | ISO 17034, ISO/IEC 17025 |
| LGC Standards | Dr. Ehrenstorfer DRE-C10060000 | Neat | Purity: 99.5% (± 0.5%)¹ | ISO 17034, ISO/IEC 17025 |
| AccuStandard | P-102S | Solution | 100 µg/mL in Methanol (± 0.5 µg/mL)¹ | ISO 17034, ISO/IEC 17025 |
¹ Note: The purity, concentration, and uncertainty values are representative examples. Researchers must refer to the lot-specific Certificate of Analysis (CoA) for the exact certified values.
Comparison of this compound Certified Reference Materials
Isotopically labeled internal standards are critical for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based methods. This compound serves as an ideal internal standard for the analysis of Alachlor.
Table 2: Comparison of this compound Certified Reference Materials
| Supplier | Product Name/Number | Format | Purity/Concentration (with Expanded Uncertainty) | Isotopic Purity | Certification |
| Sigma-Aldrich | PESTANAL® 33696 | Neat | Purity: 99.0% (± 0.7%)¹ | ≥98 atom % D | ISO 17034, ISO/IEC 17025 |
| LGC Standards | Dr. Ehrenstorfer DRE-C10060100 | Neat | Purity: 98.5% (± 1.0%)¹ | ≥98 atom % D | ISO 17034, ISO/IEC 17025 |
| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-235 | Neat | Chemical Purity: ≥98%¹ | ≥98 atom % D | N/A² |
¹ Note: The purity, concentration, and uncertainty values are representative examples. Researchers must refer to the lot-specific Certificate of Analysis (CoA) for the exact certified values. ² While CIL is a leading manufacturer of stable isotope-labeled compounds, users should verify the availability of specific ISO accreditations for individual products.
Experimental Protocols
The proper use of CRMs is contingent on following validated analytical methods. The protocols outlined below describe the certification process for these materials and their application in a typical analytical workflow.
Certification of Neat CRMs by Quantitative NMR (qNMR)
The purity of neat CRMs is often determined using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method of measurement.
-
Sample Preparation : A precisely weighed amount of the Alachlor or this compound CRM and a certified internal standard (with a known purity traceable to a national metrology institute like NIST) are dissolved in a suitable deuterated solvent (e.g., Chloroform-d).
-
NMR Data Acquisition : A high-resolution NMR spectrometer is used to acquire the ¹H NMR spectrum. Key acquisition parameters, such as the relaxation delay (D1), are optimized to ensure full relaxation of all relevant signals, which is crucial for accurate integration.
-
Data Processing and Analysis : The acquired spectrum is processed, and the signals corresponding to the analyte and the internal standard are integrated.
-
Purity Calculation : The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights of the analyte and the internal standard, their weighed masses, and the certified purity of the internal standard.
-
Uncertainty Assessment : An uncertainty budget is established, taking into account contributions from weighing, the purity of the internal standard, and the repeatability of the NMR measurements.
Preparation of Solution CRMs by Gravimetry
Solution-based CRMs are typically prepared gravimetrically, a highly accurate method for preparing solutions of a known concentration.
-
Purity Assessment of Neat Material : The purity of the starting neat Alachlor or this compound material is first determined, often by qNMR as described above.
-
Weighing : A precise mass of the neat material is weighed using a calibrated microbalance.
-
Dissolution : The weighed material is quantitatively transferred to a Class A volumetric flask.
-
Dilution : A precise mass of a suitable high-purity solvent (e.g., methanol, acetone) is added to the flask to dissolve the material and bring the solution to the final volume. The mass of the solvent is used to calculate the final concentration, which minimizes errors associated with volumetric glassware and temperature fluctuations.
-
Homogeneity and Stability Studies : The prepared solution undergoes rigorous testing to ensure its homogeneity and stability over time and under different storage and shipping conditions.
-
Certification and Uncertainty : The final certified concentration and its expanded uncertainty are reported on the Certificate of Analysis.
Analytical Workflow for Alachlor in Water using GC/MS with this compound Internal Standard (Based on EPA Method 525.3)
This workflow describes a typical application of these CRMs for the analysis of Alachlor in a water sample.
Caption: Analytical workflow for the quantification of Alachlor in water.
Detailed Steps for the Analytical Workflow:
-
Sample Collection and Preservation : A 1-liter water sample is collected. For preservation, reagents like L-ascorbic acid (to dechlorinate) and a buffer to adjust the pH to around 3.8 are added.
-
Internal Standard Spiking : A known amount of the this compound CRM solution is added to the water sample.
-
Solid Phase Extraction (SPE) :
-
An SPE cartridge (e.g., divinylbenzene polymer) is conditioned with the appropriate solvents.
-
The water sample is passed through the conditioned SPE cartridge, where Alachlor and this compound are retained.
-
The retained analytes are then eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate and dichloromethane).
-
-
Concentration : The eluate is concentrated to a final volume of 1 mL.
-
GC/MS Analysis :
-
An aliquot of the concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer (GC/MS).
-
The GC separates Alachlor and this compound based on their retention times.
-
The MS detects and quantifies the characteristic ions for both compounds. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
-
-
Quantification : A calibration curve is generated by analyzing a series of calibration standards prepared from the Alachlor CRM, each containing the same concentration of the this compound internal standard. The concentration of Alachlor in the sample is determined by comparing the ratio of the peak area of Alachlor to the peak area of this compound against the calibration curve.
Conclusion
The selection of a Certified Reference Material for Alachlor and its deuterated analog, this compound, should be guided by the specific requirements of the analytical method and the quality assurance system of the laboratory. CRMs from suppliers adhering to ISO 17034 and ISO/IEC 17025 provide the highest level of confidence in the certified values and their uncertainties. By using these high-quality reference materials in conjunction with validated analytical methods, such as EPA Method 525.3, researchers can ensure the accuracy, reliability, and traceability of their analytical results. It is imperative to always refer to the lot-specific Certificate of Analysis for the exact certified property values and their associated uncertainties.
Performance Evaluation of Alachlor-d13 Across Diverse Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of alachlor, a widely used herbicide, in various environmental and biological samples is critical for assessing its environmental fate, human exposure, and potential toxicity. The use of a stable isotope-labeled internal standard, such as Alachlor-d13, is paramount for achieving reliable and accurate results by compensating for matrix effects and variations in sample preparation and analysis. This guide provides a comparative evaluation of the performance of analytical methods using this compound in different matrices, supported by experimental data from various studies.
This document summarizes key performance metrics, details experimental protocols, and visualizes analytical workflows to aid researchers in selecting and implementing robust analytical methods for alachlor quantification.
Comparative Performance Data
The following tables summarize the performance of analytical methods for alachlor quantification using a deuterated internal standard across different matrices. The data is compiled from multiple studies, and direct comparison should be made with consideration of the different analytical techniques and validation parameters employed in each study.
Table 1: Performance in Water Matrices
| Parameter | Surface Water | Drinking Water | Groundwater |
| Analytical Method | HPLC-DAD[1] | LC-MS/MS[2] | GC/MS[3] |
| Internal Standard | Not Specified | Not Specified | ¹⁵N,¹³C-Alachlor |
| Limit of Detection (LOD) | 0.68 µg/L[1] | 1 ng/mL (1 µg/L)[2] | 0.05 ppb (0.05 µg/L)[3] |
| Limit of Quantification (LOQ) | 2.05 µg/L[1] | - | - |
| Recovery | 89.56 - 103.59%[1] | 67 - 72%[2] | > 80%[3] |
| Precision (RSD) | < 20%[1] | - | < 4%[3] |
| Linearity (R²) | ~0.999[1] | - | - |
Table 2: Performance in Soil Matrices
| Parameter | Field Soil | Natural Soil | Sludge-Amended Soil |
| Analytical Method | GC-MS[4] | GC-MS & HPLC-MS[5] | GC-MS & HPLC-MS[5] |
| Internal Standard | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.25–0.45 µg/kg[4] | - | - |
| Recovery | 86.3 - 102.4%[4] | - | - |
| Precision (RSD) | < 4.38%[4] | - | - |
| Linearity (R²) | ≥ 0.9921[4] | - | - |
| Half-life | - | 4.2 ± 0.1 days[5] | 5.8 ± 0.8 days[5] |
Table 3: Performance in Biological Matrices
| Parameter | Rat Plasma | Rat Urine | Human Breast Cancer Cells (McF-7) |
| Analytical Method | LC-ESI-MS[6][7] | LC-ESI-MS[6][7] | LC-MS³[8] |
| Internal Standard | ¹³C-labeled Alachlor[6][7] | ¹³C-labeled Alachlor[6][7] | Butachlor (structural analog) |
| Limit of Quantification (LOQ) | 2.3 ng/injection[6] | - | - |
| Recovery | > 90%[6] | > 90%[7] | - |
| Precision (RSD) | ≤ 10%[6][7] | ≤ 10%[7] | < 9.49%[8] |
| Accuracy | - | - | < 13.05%[8] |
| Linearity (R²) | 0.99[6] | 0.99[7] | ≥ 0.995 (0.5-50 ng/mL)[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of key experimental protocols from the cited studies.
Analysis of Alachlor in Water by LC-MS/MS
-
Sample Preparation: Water samples are concentrated using Solid Phase Extraction (SPE) with ASPEC Silica cartridges. The cartridges are conditioned with methanol and water. After loading the sample, the cartridges are washed with water. Alachlor is then eluted with acetone. The eluate is evaporated to dryness under nitrogen and reconstituted in a water/acetonitrile mixture[2].
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) is used for analysis.
-
Chromatographic Conditions: A mobile phase consisting of ammonium formate in a water/acetonitrile gradient is typically used[2].
Analysis of Alachlor in Soil by GC-MS
-
Extraction: Soil samples are extracted with a solvent such as methanol by shaking. The mixture is then filtered, and the organic phase is collected and concentrated using a rotary evaporator. The extract is then cleaned up using n-hexane[9]. An alternative is microwave-assisted extraction (MAE) followed by SPE for cleanup.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for separation and detection.
-
Internal Standard: An isotope-labeled internal standard such as ¹⁵N,¹³C-Alachlor is added to the sample before extraction to correct for matrix effects and variations in sample preparation[3].
Analysis of Alachlor in Biological Fluids (Rat Plasma and Urine) by LC-ESI-MS
-
Sample Preparation: Analytes are isolated from plasma or urine using a Waters Oasis HLB solid-phase extraction plate. ¹³C-labeled Alachlor is used as the internal standard for quantification[6][7].
-
Instrumentation: Analysis is performed using a Liquid Chromatograph coupled to an Electrospray Ionization Mass Spectrometer (LC-ESI-MS) operating in selected ion monitoring (SIM) mode[6][7].
Analysis of Alachlor in Cell Cultures (McF-7) by LC-MS³
-
Sample Preparation: Cell samples undergo simple protein precipitation with acetonitrile. The supernatant is then analyzed[8].
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with a third stage of fragmentation (LC-MS³) is utilized for detection[8].
-
Chromatographic Separation: Analytes are separated on a Waters AcQuity UPLC BEH column using a gradient elution with 0.1% formic acid in water and acetonitrile[8].
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the analysis of alachlor in different matrices.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alachlor and its metabolites in rat plasma and urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Alachlor Quantification Using Alachlor-d13
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and reliable quantification of the herbicide alachlor in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. The use of an isotopically labeled internal standard, such as Alachlor-d13, is a widely accepted practice to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides an objective comparison of the two most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on a comprehensive review of scientific literature and validation reports to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparison of Method Performance
The selection of an analytical method for alachlor quantification is often dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS offer robust and reliable approaches when used with an appropriate internal standard like this compound. The following table summarizes the typical performance characteristics of these two methods.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with this compound | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.995 |
| Accuracy (Recovery) | 70-120% | 80-110% |
| Precision (RSD) | < 20% | < 15% |
| Limit of Detection (LOD) | 0.05 - 1 µg/L | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/L | 0.05 - 1 µg/L |
| Sample Throughput | Moderate | High |
| Matrix Effect | Can be significant, mitigated by this compound | Can be significant, mitigated by this compound |
| Derivatization Required | No | No |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of alachlor in water samples using this compound as an internal standard by GC-MS and LC-MS/MS.
Sample Preparation (QuEChERS Method for Water Samples)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Collection: Collect 10 mL of the water sample in a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample to achieve a final concentration within the calibration range.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction): Transfer an aliquot of the upper acetonitrile layer to a clean tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis.
GC-MS Method
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Alachlor: m/z 160, 188, 237
-
This compound: m/z 173, 250
-
LC-MS/MS Method
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 95% A, hold for 1 minute.
-
Linearly decrease to 5% A over 8 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Alachlor: Precursor ion m/z 270.2 → Product ions m/z 162.1, 238.1
-
This compound: Precursor ion m/z 283.2 → Product ions m/z 173.1, 251.1
-
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of analytical methods for alachlor quantification using this compound.
Caption: Workflow for cross-validation of GC-MS and LC-MS/MS methods.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of alachlor when using this compound as an internal standard. The choice between the two methods will depend on the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and throughput, making it suitable for studies requiring the analysis of a large number of samples at very low concentration levels. GC-MS remains a robust and cost-effective alternative, particularly for laboratories with existing expertise and instrumentation. For comprehensive method validation, it is recommended to perform a cross-validation by analyzing a subset of samples by both methods to ensure consistency and reliability of the data.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Alachlor-d13
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alachlor-d13, a deuterated analog of the herbicide Alachlor. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Identification and Classification
This compound, similar to its non-deuterated counterpart, is classified with several hazards. Understanding these is the first step in safe handling.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
-
May cause damage to organs (kidneys, liver, spleen) through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or barrier laminate gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Do not wear leather or fabric gloves.[5] |
| Body | Protective clothing | Wear a long-sleeved shirt and long pants as a minimum.[4] For mixing, loading, or cleaning, a chemical-resistant apron or coveralls (e.g., Tyvek) are required.[6][7] |
| Eyes/Face | Safety glasses with side shields, goggles, or a face shield | Goggles or a face shield should be used when there is a risk of splashing.[7] |
| Respiratory | N95 dust mask or respirator | A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary for handling in enclosed or poorly ventilated areas.[6] |
| Feet | Chemical-resistant footwear | Closed-toe shoes are a minimum requirement. Chemical-resistant boots should be worn when there is a risk of spills.[6] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have spill control materials (e.g., absorbent pads, sand) available.
2. Donning PPE:
-
Put on protective clothing (coveralls over personal clothes).
-
Don respiratory protection, ensuring a proper fit.
-
Put on eye and face protection.
-
Finally, put on chemical-resistant gloves, ensuring they overlap the sleeves of the coveralls.
3. Handling and Use:
-
Carefully weigh or measure the required amount of this compound. Avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers closed when not in use.
4. Decontamination:
-
After handling, thoroughly wash gloves with soap and water before removing them.
-
Wash hands and any exposed skin immediately after removing PPE.
-
Clean all contaminated surfaces with an appropriate solvent and then soap and water.
5. Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Dispose of single-use PPE in a designated hazardous waste container.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, coveralls, masks), contaminated wipes, and empty containers should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and rinse water from cleaning should be collected in a separate, labeled hazardous waste container. Do not pour any this compound waste down the drain.[3]
Disposal Procedures:
-
All waste must be disposed of as hazardous chemical waste.[8]
-
Follow your institution's and local regulations for hazardous waste disposal.[9] This may involve contacting your Environmental Health and Safety (EHS) department for pickup.
-
Do not incinerate or attempt to treat the waste yourself unless you are trained and equipped to do so.[3]
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the contaminated material and place it in a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area thoroughly.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pic.int [pic.int]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 6. growingproduce.com [growingproduce.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. epa.gov [epa.gov]
- 9. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
